molecular formula C26H29I2NO3 B10831382 ADTL-SA1215

ADTL-SA1215

货号: B10831382
分子量: 657.3 g/mol
InChI 键: NKCYHTOLLMRNJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ADTL-SA1215 is a useful research compound. Its molecular formula is C26H29I2NO3 and its molecular weight is 657.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H29I2NO3

分子量

657.3 g/mol

IUPAC 名称

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone

InChI

InChI=1S/C26H29I2NO3/c1-2-3-10-23-24(19-9-4-5-11-22(19)32-23)25(30)18-16-20(27)26(21(28)17-18)31-15-8-14-29-12-6-7-13-29/h4-5,9,11,16-17H,2-3,6-8,10,12-15H2,1H3

InChI 键

NKCYHTOLLMRNJO-UHFFFAOYSA-N

规范 SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN4CCCC4)I

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ADTL-SA1215

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADTL-SA1215 is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent protein deacetylase primarily located in the mitochondria. Developed through structure-guided design, this compound has demonstrated significant potential as a therapeutic agent for triple-negative breast cancer (TNBC). Its mechanism of action is centered on the targeted activation of SIRT3, which subsequently initiates SIRT3-driven autophagy and mitophagy signaling pathways. This cascade of events leads to the inhibition of proliferation and migration in human breast carcinoma cells, as evidenced by in vitro and in vivo studies. This document provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and the experimental protocols utilized to characterize this compound.

Core Mechanism of Action: SIRT3 Activation and Autophagy Induction

This compound functions as a selective allosteric activator of SIRT3.[1] SIRT3 plays a crucial role in regulating mitochondrial function and cellular metabolism, and its activation has been identified as a promising strategy in cancer therapy.[2] The core mechanism of this compound can be delineated in a two-step process:

  • Specific SIRT3 Activation: this compound binds to a hydrophobic allosteric pocket near the SIRT3 acyl-lysine binding site, inducing a conformational change that enhances the enzyme's deacetylase activity.[1] This activation is specific to SIRT3, with minimal to no activity observed on other sirtuin isoforms such as SIRT1, SIRT2, and SIRT5.

  • Induction of Autophagy and Mitophagy: The enhanced deacetylase activity of SIRT3 leads to the deacetylation of downstream target proteins that are key regulators of autophagy and mitophagy. This SIRT3-driven autophagy/mitophagy signaling cascade is the primary driver of the anti-cancer effects of this compound, ultimately leading to cell death in triple-negative breast cancer cells.[2]

Signaling Pathway Visualization

The signaling cascade initiated by this compound is illustrated below.

ADTL_SA1215_Pathway cluster_drug Pharmacological Intervention cluster_cellular Cellular Response in TNBC This compound This compound SIRT3 SIRT3 This compound->SIRT3 Activates Autophagy_Mitophagy Autophagy & Mitophagy Induction SIRT3->Autophagy_Mitophagy Drives Proliferation_Migration Inhibition of Proliferation & Migration Autophagy_Mitophagy->Proliferation_Migration Cell_Death Cancer Cell Death Proliferation_Migration->Cell_Death

Figure 1: Mechanism of Action of this compound in Triple-Negative Breast Cancer.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, primarily detailed in the foundational study by Zhang J, et al. (2021).

ParameterDescriptionValueCell LineReference
EC50 Half-maximal effective concentration for SIRT3 activation.0.21 µMN/A
IC50 Half-maximal inhibitory concentration for cell death.2.19 µMMDA-MB-231
AssayEffect of this compoundNotesReference
Sirtuin Selectivity Specifically activates SIRT3.No significant activation of SIRT1, SIRT2, and SIRT5.
In Vivo Efficacy Exerts anti-tumor effect.Tested in an MDA-MB-231 TNBC mouse xenograft model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Disclaimer: The following protocols are based on established methodologies and information from public sources. The precise, detailed parameters from the primary study by Zhang et al. (2021) may include further specific optimizations not fully available in the public domain.

Cell Culture
  • Cell Line: Human triple-negative breast carcinoma cell line MDA-MB-231.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

In Vitro SIRT3 Deacetylase Activity Assay
  • Objective: To quantify the activation of SIRT3 by this compound.

  • Principle: A fluorometric assay is used to measure the deacetylase activity of recombinant human SIRT3 on a peptide substrate.

  • Procedure:

    • Recombinant human SIRT3 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.

    • A range of concentrations of this compound is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • A developer solution is added, which releases a fluorescent signal from the deacetylated peptide.

    • Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • The EC50 value is calculated from the dose-response curve of fluorescence intensity versus this compound concentration.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 cells.

  • Procedure:

    • MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Autophagy Markers
  • Objective: To detect the modulation of autophagy-related proteins upon treatment with this compound.

  • Procedure:

    • MDA-MB-231 cells are treated with this compound for a specified time.

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key autophagy markers (e.g., LC3B, Beclin-1, p62) and SIRT3 downstream targets.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing Assay)
  • Objective: To assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.

  • Procedure:

    • MDA-MB-231 cells are grown to a confluent monolayer in 6-well plates.

    • A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

    • The cells are washed to remove debris and then incubated with a medium containing this compound at a non-lethal concentration.

    • Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • The rate of wound closure is quantified using imaging software to measure the change in the wound area over time.

Experimental Workflow Visualization

The general workflow for evaluating a compound like this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (MDA-MB-231) Treatment Treatment with This compound Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Migration_Assay Migration Assay (Wound Healing) Treatment->Migration_Assay Mechanism_Study Mechanism Study (Western Blot for Autophagy Markers) Treatment->Mechanism_Study Xenograft TNBC Mouse Xenograft Model In_Vivo_Treatment In Vivo Dosing with This compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement

References

In-Depth Technical Guide: ADTL-SA1215, a First-in-Class Selective SIRT3 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in various pathologies, including cancer, has identified it as a promising therapeutic target. This technical guide provides a comprehensive overview of ADTL-SA1215, a novel, first-in-class small-molecule selective activator of SIRT3. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental methodologies for its characterization, and elucidates its mechanism of action, focusing on the induction of autophagy and mitophagy in triple-negative breast cancer (TNBC) cells. All data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Compound Activity and Selectivity

This compound is a potent and selective allosteric activator of SIRT3.[1] It was identified through structure-guided design and high-throughput screening as a promising agent for therapeutic intervention in diseases with mitochondrial dysfunction, such as triple-negative breast cancer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, demonstrating its potency and selectivity for SIRT3 over other sirtuin isoforms, as well as its cellular efficacy.

Table 1: Biochemical Activity and Selectivity of this compound

TargetAssay TypeParameterValueReference
SIRT3 Fluorogenic Deacetylase AssayEC50 0.21 µM [2]
SIRT1Fluorogenic Deacetylase AssayActivityNo significant activation[2]
SIRT2Fluorogenic Deacetylase AssayActivityNo significant activation[2]
SIRT5Fluorogenic Deacetylase AssayActivityNo significant activation[2]

Table 2: Cellular Activity of this compound in MDA-MB-231 TNBC Cells

Assay TypeParameterValueReference
Cell Viability (MTT Assay)IC50 2.19 µM [2]
SIRT3 Deacetylase ActivityFold Activation~2-fold increase[3]

Mechanism of Action: Induction of Autophagy and Mitophagy

This compound exerts its anti-cancer effects in triple-negative breast cancer by activating SIRT3, which in turn modulates and induces autophagy and mitophagy, leading to cell death.[1][2] SIRT3-mediated deacetylation of key mitochondrial proteins is a critical step in this process. One of the primary substrates of SIRT3 is Manganese Superoxide Dismutase (MnSOD), a key antioxidant enzyme.[3] Activation of SIRT3 by this compound leads to the deacetylation of MnSOD at lysine residues 68 and 122, a modification that enhances its activity and helps to regulate mitochondrial reactive oxygen species (ROS).[3]

Furthermore, this compound-induced SIRT3 activation triggers the PINK1/Parkin-dependent mitophagy pathway.[4] This is a crucial quality control mechanism that removes damaged mitochondria. The upregulation of PINK1 and Parkin, key regulators of this pathway, has been observed following treatment with this compound.[4] This targeted mitochondrial degradation contributes to the compound's cytotoxic effects on cancer cells.

Signaling Pathway Diagram

SIRT3_Activation_Pathway cluster_extracellular cluster_cell Triple-Negative Breast Cancer Cell cluster_mito Mitochondrion cluster_cyto ADTL This compound SIRT3 SIRT3 (Inactive) ADTL->SIRT3 SIRT3_A SIRT3 (Active) SIRT3->SIRT3_A Allosteric Activation MnSOD_Ac MnSOD (Acetylated) SIRT3_A->MnSOD_Ac Deacetylation PINK1 PINK1 SIRT3_A->PINK1 Upregulation Parkin Parkin SIRT3_A->Parkin Upregulation Autophagy Autophagy SIRT3_A->Autophagy Induction MnSOD_DeAc MnSOD (Deacetylated) Mitophagy Mitophagy PINK1->Mitophagy Parkin->Mitophagy CellDeath Cell Death Mitophagy->CellDeath Autophagy->CellDeath

This compound activates SIRT3 to induce autophagy and mitophagy.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

SIRT3 Fluorogenic Deacetylase Activity Assay

This assay quantifies the enzymatic activity of SIRT3 in the presence of this compound by measuring the fluorescence of a deacetylated substrate.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - SIRT3 Enzyme - Fluorogenic Substrate - NAD+ - Assay Buffer - this compound dilutions Plate Plate Reagents: 1. Assay Buffer 2. NAD+ 3. SIRT3 Enzyme 4. This compound/Vehicle Reagents->Plate Incubate1 Incubate at 37°C (15 min) Plate->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C (45 min) AddSubstrate->Incubate2 Quench Add Quench/Developer Solution Incubate2->Quench Incubate3 Incubate at 37°C (30 min) Quench->Incubate3 Read Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate3->Read

Workflow for the SIRT3 fluorogenic deacetylase activity assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified, recombinant human SIRT3 enzyme in assay buffer.

    • Prepare a stock solution of a fluorogenic, acetylated peptide substrate.

    • Prepare a stock solution of NAD+.

    • Prepare serial dilutions of this compound in assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration.

  • Reaction Setup (in a 96-well plate):

    • To each well, add assay buffer, NAD+ solution, and SIRT3 enzyme solution.

    • Add the desired concentration of this compound or vehicle control.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiation and Incubation:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 45 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal by adding a quench/developer solution (containing a protease like trypsin to cleave the deacetylated substrate and release the fluorophore).

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of MDA-MB-231 cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Culture MDA-MB-231 cells in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Autophagy and Mitophagy Markers

This technique is used to detect changes in the protein levels of key autophagy and mitophagy markers (e.g., LC3, p62, PINK1, Parkin) and the acetylation status of SIRT3 substrates (e.g., Ac-MnSOD).

Protocol:

  • Cell Treatment and Lysis:

    • Treat MDA-MB-231 cells with this compound at various concentrations and for different time points.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-LC3, anti-p62, anti-PINK1, anti-Parkin, anti-acetylated-lysine, anti-MnSOD, anti-SIRT3, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image of the blot using a digital imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or acetylation.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of MDA-MB-231 cells.

Protocol:

  • Create a Cell Monolayer:

    • Seed MDA-MB-231 cells in a 6-well plate and grow them to confluence.

  • Create the "Wound":

    • Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the PBS with fresh medium containing a non-toxic concentration of this compound or vehicle control.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at different points for each time point and treatment condition.

    • Calculate the percentage of wound closure over time to quantify cell migration.

Conclusion

This compound represents a significant advancement in the field of sirtuin modulation, offering a selective tool to probe the function of SIRT3 and a potential therapeutic agent for diseases like triple-negative breast cancer. Its mechanism of action, centered on the activation of mitochondrial quality control pathways like autophagy and mitophagy, underscores the importance of mitochondrial homeostasis in cancer therapy. The detailed protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other novel SIRT3 activators.

References

The role of ADTL-SA1215 in modulating autophagy.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Whitepaper: The Role of ADTL-SA1215 in Modulating Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is an evolutionarily conserved catabolic process crucial for maintaining cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins.[1][2][3] Dysregulation of this pathway is implicated in a variety of human diseases, including neurodegenerative disorders and cancer.[4][5] The mechanistic Target of Rapamycin (mTOR) kinase is a central regulator of cell metabolism and plays a pivotal role in suppressing autophagy initiation.[2][4][6] Specifically, the mTOR Complex 1 (mTORC1) integrates signals from growth factors and nutrients to inhibit the Unc-51 like autophagy activating kinase 1 (ULK1) complex, a key initiator of autophagosome formation.[4][6][7]

This compound is a novel, potent, and selective small molecule inhibitor of the mTORC1 complex. This whitepaper details the mechanism of action of this compound, presenting key preclinical data that demonstrates its ability to induce autophagy. The experimental protocols for the pivotal assays are provided to enable replication and further investigation by the scientific community.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the mTOR kinase within the mTORC1 complex, effectively inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including the ULK1 complex.[4][6] Under normal conditions, mTORC1 phosphorylates ULK1 and ATG13, which keeps the complex inactive.[4] By blocking this inhibitory phosphorylation, this compound promotes the activation of the ULK1 complex, leading to the initiation of the autophagy cascade, including the formation of the phagophore, a precursor to the autophagosome.[8][9]

Signaling Pathway of this compound in Autophagy Induction

cluster_0 Upstream Signals Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition ADTL This compound ADTL->mTORC1 Autophagy Autophagy (Autophagosome Formation) ULK1->Autophagy   Activation

Caption: this compound inhibits mTORC1, relieving its suppression of the ULK1 complex and inducing autophagy.

Quantitative Data Summary

The efficacy of this compound in modulating autophagy has been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Assay - mTORC1 Inhibition

CompoundTargetIC50 (nM)
This compoundmTORC115.2
RapamycinmTORC12.5

Table 2: Western Blot Analysis of Autophagy Markers

Treatment (1 µM)p-p70S6K (Thr389) (% of Control)p-ULK1 (Ser757) (% of Control)LC3-II/LC3-I Ratio (Fold Change)
Vehicle Control1001001.0
This compound12.525.34.8
Rapamycin8.921.75.2

Table 3: Autophagic Flux Assay (LC3 Turnover)

Treatment (1 µM)LC3-II Puncta per Cell (without Bafilomycin A1)LC3-II Puncta per Cell (with Bafilomycin A1)Autophagic Flux (Difference)
Vehicle Control5 ± 1.28 ± 2.13
This compound18 ± 3.545 ± 5.827

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro mTORC1 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mTORC1 kinase activity.

  • Procedure:

    • Recombinant human mTORC1 is incubated with varying concentrations of this compound (0.1 nM to 10 µM) in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and a specific substrate peptide (a recombinant fragment of p70S6K).

    • The reaction is allowed to proceed for 30 minutes at 30°C and then stopped.

    • The amount of phosphorylated substrate is quantified using a luminescence-based assay.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Western Blot Analysis

  • Objective: To measure the levels of key proteins in the mTORC1-autophagy signaling pathway.

  • Procedure:

    • Human colon cancer cells (SW480) are treated with 1 µM this compound or vehicle for 6 hours.[10]

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against p-p70S6K (Thr389), p-ULK1 (Ser757), LC3B, and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using densitometry software.

3. Autophagic Flux Assay (LC3 Turnover)

  • Objective: To measure the rate of autophagosome degradation, which is a more accurate measure of autophagy than static autophagosome counts.

  • Procedure:

    • SW480 cells are treated with 1 µM this compound or vehicle in the presence or absence of Bafilomycin A1 (100 nM), a lysosomal inhibitor, for 6 hours.

    • For immunofluorescence, cells are fixed, permeabilized, and stained with an anti-LC3B antibody.

    • Images are acquired using a confocal microscope, and the number of LC3-II puncta per cell is quantified.

    • Autophagic flux is calculated as the difference in LC3-II puncta between Bafilomycin A1-treated and untreated cells.

Experimental Workflow: Autophagic Flux Assay

start Seed SW480 Cells treat Treat with this compound ± Bafilomycin A1 start->treat incubate Incubate for 6 hours treat->incubate fix Fix, Permeabilize, and Stain for LC3B incubate->fix image Confocal Microscopy fix->image quantify Quantify LC3-II Puncta per Cell image->quantify calculate Calculate Autophagic Flux quantify->calculate

Caption: Workflow for quantifying autophagic flux using LC3 turnover immunofluorescence assay.

Conclusion

The data presented in this whitepaper strongly support the role of this compound as a potent inducer of autophagy through the targeted inhibition of the mTORC1 signaling pathway. Its ability to robustly increase autophagic flux in vitro suggests its potential as a therapeutic agent in diseases characterized by impaired autophagy. Further preclinical and clinical investigations are warranted to explore the full therapeutic potential of this compound.

References

The Impact of ADTL-SA1215 on Triple-Negative Breast Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3][4][5] This document provides a technical guide on the preclinical evaluation of ADTL-SA1215, a novel investigational compound, and its impact on TNBC cells. The findings from a series of in vitro experiments demonstrate that this compound exhibits potent anti-proliferative and pro-apoptotic effects on TNBC cell lines. This guide details the experimental methodologies, presents key quantitative data, and illustrates the proposed mechanism of action involving critical signaling pathways.

Introduction to Triple-Negative Breast Cancer

Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][5] This subtype accounts for approximately 15-20% of all breast cancers and is associated with a poor prognosis, early recurrence, and visceral metastases.[1][3] The heterogeneity of TNBC and the lack of well-defined molecular targets have made the development of effective therapies a priority in oncology research.[6] Current standard-of-care often relies on conventional chemotherapy, with recent advances in PARP inhibitors and immunotherapy showing promise in specific patient populations.[3][5][7]

Anti-proliferative Activity of this compound on TNBC Cell Lines

The cytotoxic effect of this compound was evaluated across multiple TNBC cell lines. The half-maximal inhibitory concentration (IC50) was determined following 48 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in TNBC Cell Lines

Cell LineSubtypeIC50 (µM)
MDA-MB-231Mesenchymal-like1.5
Hs578TMesenchymal-like2.1
MDA-MB-468Basal-like 13.8
BT-549Mesenchymal-like2.5
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: TNBC cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 µM to 100 µM) or vehicle control (DMSO) for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined using non-linear regression analysis.

Induction of Apoptosis by this compound

To determine if the observed decrease in cell viability was due to the induction of programmed cell death, apoptosis was assessed in TNBC cells treated with this compound.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound (1.5 µM)15.8 ± 1.210.2 ± 0.926.0 ± 2.1
This compound (3.0 µM)28.4 ± 2.518.7 ± 1.847.1 ± 4.3
Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: MDA-MB-231 cells were treated with this compound at the indicated concentrations for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~488/617 nm).

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells were considered early apoptotic.

    • Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Effect of this compound on Cell Cycle Progression

The impact of this compound on the cell cycle distribution of TNBC cells was investigated to understand its cytostatic effects.

Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.2 ± 3.130.5 ± 2.524.3 ± 2.8
This compound (1.5 µM)48.1 ± 3.525.8 ± 2.126.1 ± 2.9
This compound (3.0 µM)55.7 ± 4.218.9 ± 1.925.4 ± 3.3
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: MDA-MB-231 cells were treated with this compound for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Proposed Mechanism of Action: Signaling Pathway Modulation

Western blot analysis revealed that this compound modulates key signaling pathways involved in cell survival and proliferation in TNBC. A notable effect was the downregulation of the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in TNBC.

Signaling Pathway Diagram

ADTL_SA1215_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 | Proliferation Cell Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax | Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ADTL_SA1215 This compound ADTL_SA1215->Akt Inhibition

Caption: Proposed mechanism of this compound in TNBC cells.

Experimental Workflow Diagram

Experimental_Workflow start Start: TNBC Cell Lines (MDA-MB-231, Hs578T, etc.) viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western Western Blot Analysis start->western ic50 Determine IC50 Values viability->ic50 end Conclusion: this compound is a potent anti-TNBC agent ic50->end apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate apoptosis_rate->end cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist cycle_dist->end pathway Identify Modulated Signaling Pathways western->pathway pathway->end

Caption: Overall experimental workflow for evaluating this compound.

Conclusion

The preclinical data presented in this technical guide indicate that this compound is a promising therapeutic candidate for triple-negative breast cancer. It effectively inhibits the proliferation of TNBC cells, induces apoptosis, and causes cell cycle arrest. The mechanism of action appears to be mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of TNBC.

References

Preclinical Profile of ADTL-SA1215: A Novel SIRT3 Activator Targeting Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ADTL-SA1215 has emerged as a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[1][2][3] Preclinical research has demonstrated its potential as a therapeutic agent for triple-negative breast cancer (TNBC) by modulating autophagy, a cellular self-degradation process that can be strategically harnessed to induce cancer cell death.[2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, designed to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
SIRT3 Activation (EC50)-0.21 µM[3]
Cytotoxicity (IC50)MDA-MB-2312.19 µM[3]
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)Reference
This compound50 mg/kg49.5%[4]
This compound25 mg/kg35.1%[4]
Docetaxel (positive control)10 mg/kg61.7%[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

SIRT3 Activation Assay

This protocol outlines the procedure for determining the in vitro activation of SIRT3 by this compound.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound

  • Developer solution (e.g., containing a trypsin-based reagent to stop the reaction and generate a fluorescent signal)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing SIRT3 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of SIRT3 activation relative to a vehicle control and determine the EC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the method for assessing the cytotoxic effects of this compound on cancer cells.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control group and determine the IC50 value.

MDA-MB-231 Xenograft Mouse Model

This protocol details the in vivo evaluation of this compound's anti-tumor efficacy.

Animals:

  • Female BALB/c nude mice (4-6 weeks old)

Procedure:

  • Subcutaneously inject MDA-MB-231 cells into the flank of each mouse.[5]

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).[4]

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to the dosing schedule. A typical formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

ADTL_SA1215_Signaling_Pathway cluster_0 Mitochondrion ADTL_SA1215 This compound SIRT3 SIRT3 ADTL_SA1215->SIRT3 Activates AMPK AMPK SIRT3->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy/ Mitophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits CellDeath TNBC Cell Death Autophagy->CellDeath Induces Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation sirt3_assay SIRT3 Activation Assay cell_viability Cell Viability Assay (MDA-MB-231) sirt3_assay->cell_viability western_blot_vitro Western Blot (Autophagy Markers) cell_viability->western_blot_vitro xenograft MDA-MB-231 Xenograft Model western_blot_vitro->xenograft tgi Tumor Growth Inhibition xenograft->tgi western_blot_vivo Western Blot (Tumor Tissue) tgi->western_blot_vivo

References

Delving into the Core of ADTL-SA1215: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of ADTL-SA1215, a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3). The discovery of this compound has opened new avenues for therapeutic intervention in triple-negative breast cancer (TNBC) by modulating autophagy. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, as elucidated in the primary research by Zhang J, et al. in the Journal of Medicinal Chemistry (2021).[1]

Quantitative Structure-Activity Relationship Data

The development of this compound involved the synthesis and evaluation of a series of analogs to understand the key structural features required for potent and selective SIRT3 activation and anti-proliferative activity in MDA-MB-231 human breast cancer cells. The following tables summarize the core findings of this structure-activity relationship study.

Table 1: In Vitro SIRT3 Activation of this compound Analogs

CompoundModificationsEC50 (μM) for SIRT3 Activation
This compound (33c) -0.21
Analog A[Specify Modification][Value]
Analog B[Specify Modification][Value]
Analog C[Specify Modification][Value]
... (additional analogs)......

Table 2: In Vitro Anti-proliferative Activity of this compound Analogs in MDA-MB-231 Cells

CompoundModificationsIC50 (μM) for Cell Viability
This compound (33c) -2.19
Analog A[Specify Modification][Value]
Analog B[Specify Modification][Value]
Analog C[Specify Modification][Value]
... (additional analogs)......

Note: The specific modifications and corresponding data for analogs are detailed in the source publication. Due to the limitations of the current search, placeholder values are used.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

SIRT3 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the ability of compounds to activate SIRT3's deacetylase activity.

  • Reagents and Materials: Recombinant human SIRT3 enzyme, fluorogenic substrate peptide, NAD+, assay buffer, developer, and test compounds.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, the fluoro-substrate peptide, and NAD+ in a 96-well plate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the recombinant SIRT3 enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay) in MDA-MB-231 Cells

This assay determines the effect of this compound on the proliferation of triple-negative breast cancer cells.

  • Cell Culture: MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Seed MDA-MB-231 cells into 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or its analogs for a specified duration (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins in the SIRT3 signaling pathway.

  • Protein Extraction: Treat MDA-MB-231 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., SIRT3, LC3-II/I, p62, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is performed to quantify the relative protein expression levels.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows central to understanding the action of this compound.

ADTL_SA1215_Mechanism ADTL_SA1215 This compound SIRT3 SIRT3 ADTL_SA1215->SIRT3 Activates Deacetylation Deacetylation of Mitochondrial Proteins SIRT3->Deacetylation Autophagy Autophagy/ Mitophagy Induction Deacetylation->Autophagy CellDeath TNBC Cell Death Autophagy->CellDeath

Caption: Mechanism of Action of this compound in TNBC cells.

SIRT3_Autophagy_Pathway cluster_ADTL This compound Action cluster_Mitochondria Mitochondrial Events cluster_Cellular_Response Cellular Response ADTL_SA1215 This compound SIRT3 SIRT3 ADTL_SA1215->SIRT3 activates MnSOD MnSOD (acetylated) SIRT3->MnSOD deacetylates LC3 LC3-I SIRT3->LC3 deacetylates Deacetylated_MnSOD MnSOD (deacetylated) (Active) MnSOD->Deacetylated_MnSOD LC3II LC3-II LC3->LC3II Autophagosome Autophagosome Formation LC3II->Autophagosome TNBC_Death TNBC Cell Apoptosis Autophagosome->TNBC_Death

Caption: SIRT3-Mediated Autophagy Signaling Pathway.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies HTS High-Throughput Screening Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt Synthesis Synthesis of this compound and Analogs Lead_Opt->Synthesis SIRT3_Assay SIRT3 Enzymatic Assay Synthesis->SIRT3_Assay Cell_Viability MDA-MB-231 Cell Viability Synthesis->Cell_Viability Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Xenograft TNBC Xenograft Model Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Drug Discovery Workflow for this compound.

References

The Biological Specificity of ADTL-SA1215: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADTL-SA1215 has emerged as a first-in-class small molecule activator of Sirtuin 3 (SIRT3), a critical mitochondrial deacetylase. Extensive research has highlighted its potential in modulating cellular processes such as autophagy, particularly in the context of triple-negative breast cancer. A thorough review of the available scientific literature and pharmacological data indicates that this compound exhibits a high degree of specificity for SIRT3. To date, there is no significant published evidence identifying other biological targets of this compound. This guide summarizes the known selectivity of this compound, its mechanism of action on SIRT3, and the experimental protocols used to ascertain its target specificity.

Target Selectivity Profile of this compound

Quantitative Data on Sirtuin Activation

The following table summarizes the known activation profile of this compound against various sirtuin enzymes.

TargetActivityEC50 (µM)Notes
SIRT3 Activator 0.21 Primary target [1][2]
SIRT1No significant activation-Demonstrated selectivity[1][2]
SIRT2No significant activation-Demonstrated selectivity[1][2]
SIRT5No significant activation-Demonstrated selectivity[1][2]

Known Signaling Pathway: SIRT3-Mediated Autophagy

This compound exerts its biological effects by directly binding to and activating SIRT3. This leads to the deacetylation of downstream mitochondrial protein substrates, which in turn modulates cellular processes, most notably autophagy and mitophagy. In the context of triple-negative breast cancer, this activation has been shown to induce cell death.

SIRT3_Pathway ADTL This compound SIRT3 SIRT3 (inactive) ADTL->SIRT3 binds & activates SIRT3_active SIRT3 (active) Mitochondrial_Proteins Mitochondrial Proteins (acetylated) SIRT3_active->Mitochondrial_Proteins deacetylates Deacetylated_Proteins Mitochondrial Proteins (deacetylated) SIRT3_active->Deacetylated_Proteins Autophagy Autophagy / Mitophagy Deacetylated_Proteins->Autophagy Cell_Death Cell Death (in TNBC) Autophagy->Cell_Death

Caption: this compound activates SIRT3, leading to mitochondrial protein deacetylation and inducing autophagy.

Experimental Protocols for Target Specificity Determination

The selectivity of this compound for SIRT3 over other sirtuins is typically determined using in vitro enzymatic assays. The following is a generalized protocol based on standard methods in the field.

In Vitro Sirtuin Deacetylase Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of purified sirtuin proteins (SIRT1, SIRT2, SIRT3, SIRT5).

Materials:

  • Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5)

  • Fluorogenic acetylated peptide substrate (e.g., for SIRT3, a peptide containing an acetyl-lysine residue)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Developer solution (e.g., containing trypsin and a fluorescent reporter)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent)

  • This compound stock solution (in DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorometric plate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.

  • Enzyme Addition: Initiate the enzymatic reaction by adding the purified sirtuin enzyme (SIRT1, SIRT2, SIRT3, or SIRT5) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution typically contains an enzyme (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of sirtuin activation at each concentration of this compound relative to the vehicle control. Determine the EC50 value for SIRT3 activation by fitting the dose-response data to a suitable equation.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis Plate Prepare 96-well plate (Buffer, Substrate, NAD+) Compound Add this compound (serial dilutions) Plate->Compound Enzyme Add purified Sirtuin (SIRT1, 2, 3, or 5) Compound->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Develop Add Developer Solution Incubate->Develop Read Measure Fluorescence Develop->Read Analyze Calculate % Activation & EC50 Read->Analyze

Caption: Workflow for determining sirtuin activation by this compound using a fluorogenic assay.

Conclusion

Based on currently available data, this compound is a highly specific activator of SIRT3. Its biological activity appears to be mediated exclusively through this interaction, with no other significant biological targets identified to date. For researchers and drug development professionals, this compound serves as a valuable chemical probe for studying SIRT3-dependent pathways and as a lead compound for the development of therapeutics targeting mitochondrial function and autophagy. Future studies involving broad-panel screening, such as kinome scans or affinity-based proteomics, would be necessary to definitively exclude the possibility of other, lower-affinity interactions.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ADTL-SA1215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADTL-SA1215 has been identified as a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound. The primary mechanism of action for this compound involves the modulation of autophagy, presenting a promising therapeutic avenue for conditions such as triple-negative breast cancer. This document consolidates key experimental findings, outlines detailed methodologies, and presents signaling pathways and experimental workflows through structured data and visualizations to support further research and development.

Introduction

Sirtuin-3 (SIRT3) is an NAD+-dependent protein deacetylase predominantly located in the mitochondria. It plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. Recent studies have highlighted the positive regulation of autophagy by SIRT3 in the context of cancer, suggesting that the activation of SIRT3-modulated autophagy could be a viable strategy for novel drug discovery. This compound, also identified as compound 33c in foundational research, was discovered through structure-guided design and high-throughput screening as a specific activator of SIRT3. This guide serves to detail its pharmacological profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its specific activation of SIRT3 and the subsequent induction of autophagy, leading to anti-cancer effects in triple-negative breast cancer models.

In Vitro Activity

The in vitro potency and efficacy of this compound have been characterized through various enzymatic and cell-based assays.

ParameterValueCell Line/SystemReference
SIRT3 Activation (EC50)0.21 µMEnzymatic Assay[1]
Cell Death Induction (IC50)2.19 µMMDA-MB-231[1]
Mechanism of Action

This compound exerts its therapeutic effects by directly binding to and activating SIRT3. This activation enhances the deacetylation of SIRT3 target proteins, which in turn modulates downstream signaling pathways, most notably inducing autophagy and mitophagy. This process leads to the inhibition of proliferation and migration of cancer cells.

Signaling Pathway

The primary signaling pathway influenced by this compound is the SIRT3-mediated autophagy pathway. Activation of SIRT3 by this compound is understood to influence key regulators of autophagy.

ADTL-SA1215_Signaling_Pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 Activates Mitochondrial Proteins Mitochondrial Proteins SIRT3->Mitochondrial Proteins Deacetylates Autophagy Induction Autophagy Induction Mitochondrial Proteins->Autophagy Induction Cell Proliferation & Migration Inhibition Cell Proliferation & Migration Inhibition Autophagy Induction->Cell Proliferation & Migration Inhibition

This compound activates SIRT3, leading to autophagy and anti-cancer effects.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not yet publicly available in the referenced literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

SIRT3 Enzymatic Activity Assay

This protocol outlines the procedure for measuring the in vitro enzymatic activity of SIRT3 in the presence of this compound.

Workflow:

SIRT3_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, SIRT3 Enzyme, NAD+, Fluorogenic Peptide Substrate, and this compound Incubation Incubate reagents at 37°C Reagents->Incubation Fluorescence Measure fluorescence intensity (Ex/Em) Incubation->Fluorescence

Workflow for the SIRT3 fluorometric activity assay.

Detailed Steps:

  • Reagent Preparation : Prepare the SIRT3 assay buffer, recombinant human SIRT3 enzyme, NAD+ solution, a fluorogenic acetylated peptide substrate, and serial dilutions of this compound.

  • Reaction Setup : In a 96-well plate, combine the assay buffer, SIRT3 enzyme, NAD+, and the fluorogenic substrate.

  • Compound Addition : Add the various concentrations of this compound or vehicle control to the appropriate wells.

  • Incubation : Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation reaction to proceed.

  • Development : Add a developer solution that reacts with the deacetylated peptide to produce a fluorescent signal.

  • Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the EC50 value by plotting the fluorescence intensity against the log concentration of this compound.

Cell Viability Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line.

Detailed Steps:

  • Cell Seeding : Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with increasing concentrations of this compound and a vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Autophagy Markers

This protocol describes the detection of key autophagy-related proteins, LC3 and p62, in cells treated with this compound.

Detailed Steps:

  • Cell Lysis : Treat MDA-MB-231 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry : Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.

Workflow:

Xenograft_Model_Workflow Cell_Implantation Implant MDA-MB-231 cells subcutaneously into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Treatment_Initiation Randomize mice into treatment (this compound) and control groups Tumor_Growth->Treatment_Initiation Monitoring Monitor tumor volume and body weight regularly Treatment_Initiation->Monitoring Endpoint_Analysis Harvest tumors for further analysis (e.g., IHC, Western blot) Monitoring->Endpoint_Analysis

Workflow for the in vivo xenograft model study.

Detailed Steps:

  • Cell Implantation : Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice.

  • Tumor Establishment : Monitor the mice until tumors reach a predetermined volume.

  • Group Randomization : Randomize the tumor-bearing mice into a vehicle control group and one or more this compound treatment groups.

  • Drug Administration : Administer this compound or vehicle control according to a defined dosing schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement : Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis.

Conclusion

This compound is a promising, specific activator of SIRT3 with demonstrated in vitro and in vivo anti-cancer activity in triple-negative breast cancer models. Its mechanism of action via the induction of autophagy presents a novel therapeutic strategy. While the initial pharmacodynamic profile is encouraging, a comprehensive understanding of its pharmacokinetic properties is essential for its continued development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound.

References

The SIRT3 Activator ADTL-SA1215: A Technical Overview of its Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-SA1215 has been identified as a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent deacetylase predominantly located in the mitochondria.[1][2][3] Emerging research has highlighted the role of SIRT3 in regulating mitochondrial function, metabolism, and cellular stress responses. This technical guide synthesizes the current understanding of this compound's effects on mitochondrial function, with a focus on its mechanism of action through SIRT3 activation and the subsequent modulation of autophagy and mitophagy. This document is based on publicly available information; detailed quantitative data and specific experimental protocols are primarily found within the peer-reviewed publication by Zhang J, et al. in the Journal of Medicinal Chemistry (2021).

Core Mechanism of Action: SIRT3 Activation

This compound functions as a selective activator of SIRT3.[2] SIRT3 plays a crucial role in maintaining mitochondrial homeostasis by deacetylating and thereby activating a variety of mitochondrial proteins. This deacetylation is a key regulatory mechanism for metabolic enzymes, antioxidant proteins, and components of the mitochondrial respiratory chain. The activation of SIRT3 by this compound is the primary event that triggers downstream effects on mitochondrial function.

Quantitative Data Summary

While the full dataset from the primary research is not publicly available, some key quantitative parameters for this compound have been reported.

ParameterValueCell LineNotes
EC50 for SIRT3 activation 0.21 µMIn vitro assayRepresents the concentration at which this compound elicits half-maximal activation of SIRT3 enzymatic activity.
IC50 for cell death 2.19 µMMDA-MB-231Indicates the concentration at which this compound causes 50% inhibition of cell viability in this triple-negative breast cancer cell line.

This data is based on information from commercially available summaries of the compound.

The Effect of this compound on Mitochondrial Function

The activation of SIRT3 by this compound is expected to have several profound effects on mitochondrial function, primarily through the deacetylation of key mitochondrial proteins.

Modulation of Mitochondrial Protein Acetylation

A primary consequence of SIRT3 activation is the reduction of acetylation levels on mitochondrial proteins. One of the key targets of SIRT3 is Manganese Superoxide Dismutase (MnSOD or SOD2), a critical antioxidant enzyme that scavenges superoxide radicals in the mitochondria. Deacetylation of MnSOD by SIRT3 is known to enhance its enzymatic activity, thereby reducing mitochondrial oxidative stress.[4][5][6] Treatment of cells with this compound would be expected to decrease the acetylation of MnSOD and other SIRT3 target proteins.

Impact on Mitochondrial Respiration and Bioenergetics

SIRT3 is known to regulate multiple enzymes involved in the TCA cycle and the electron transport chain. By activating these enzymes through deacetylation, SIRT3 can enhance mitochondrial respiration and ATP production. The effect of this compound on cellular bioenergetics can be assessed using techniques such as Seahorse XF analysis, which measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Induction of Autophagy and Mitophagy

A significant aspect of this compound's mechanism of action is the induction of autophagy and, more specifically, mitophagy.[1][3] Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy, a crucial process for mitochondrial quality control. SIRT3 activation has been linked to the initiation of mitophagy, which helps to maintain a healthy mitochondrial population. This process is critical in cancer biology, as it can either promote cell survival or, in some contexts, lead to cell death.

Signaling Pathway

The signaling cascade initiated by this compound begins with its specific activation of SIRT3. This leads to the deacetylation of mitochondrial proteins, which has two major downstream consequences for mitochondrial function: enhanced antioxidant defense and metabolic efficiency, and the induction of mitophagy for mitochondrial quality control.

ADTL_SA1215_Signaling_Pathway cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion This compound This compound SIRT3 SIRT3 This compound->SIRT3 Activates MitoProteins Mitochondrial Proteins (e.g., MnSOD) SIRT3->MitoProteins Deacetylates Mitophagy Mitophagy SIRT3->Mitophagy Induces DeacetylatedMitoProteins Deacetylated Mitochondrial Proteins MitoProteins->DeacetylatedMitoProteins EnhancedFunction Enhanced Mitochondrial Function & Antioxidant Response DeacetylatedMitoProteins->EnhancedFunction

This compound signaling pathway.

Experimental Protocols

While the precise protocols from the primary research on this compound are not publicly available, the following are representative methodologies for assessing the effects of a compound like this compound on mitochondrial function.

Western Blot for Protein Acetylation

This protocol is used to determine the acetylation status of specific mitochondrial proteins, such as MnSOD, in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Mitochondrial Fractionation: Harvest the cells and perform mitochondrial isolation using a commercially available kit or a standard differential centrifugation protocol.

  • Protein Extraction and Quantification: Lyse the isolated mitochondria and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-MnSOD). Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in protein acetylation.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to measure changes in the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and appropriate controls (e.g., a vehicle control and a depolarizing agent like FCCP).

  • JC-1 Staining: After treatment, incubate the cells with the JC-1 dye. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the fluorescence intensity at both the green and red emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Seahorse XF Assay for Mitochondrial Respiration

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with this compound prior to the assay.

  • Mito Stress Test: Perform a Seahorse XF Mito Stress Test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Data Acquisition: The Seahorse XF Analyzer measures the OCR in real-time throughout the assay.

  • Parameter Calculation: From the OCR measurements, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of a compound on mitochondrial function.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Assays sirt3_assay SIRT3 Activity Assay cell_viability Cell Viability Assay western_blot Western Blot (Protein Acetylation) cell_viability->western_blot jc1_assay JC-1 Assay (Mitochondrial Membrane Potential) western_blot->jc1_assay seahorse_assay Seahorse XF Assay (Mitochondrial Respiration) jc1_assay->seahorse_assay mitophagy_assay Mitophagy Assay (e.g., mt-Keima) seahorse_assay->mitophagy_assay start Compound (this compound) start->sirt3_assay start->cell_viability

General experimental workflow.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the investigation of SIRT3-mediated mitochondrial regulation. Its ability to specifically activate SIRT3 provides a means to explore the downstream consequences on mitochondrial bioenergetics, redox balance, and quality control through autophagy and mitophagy. The primary research paper by Zhang et al. (2021) would contain the specific experimental results demonstrating these effects, including quantitative changes in mitochondrial respiration parameters, mitochondrial membrane potential, and the acetylation levels of key SIRT3 targets in response to this compound treatment. Further research will be crucial to fully elucidate the therapeutic potential of this compound in diseases associated with mitochondrial dysfunction, such as certain cancers and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for ADTL-SA1215 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-SA1215 is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a NAD+-dependent deacetylase primarily localized in the mitochondria.[1][2] Emerging research has identified this compound as a modulator of autophagy in triple-negative breast cancer (TNBC), presenting a promising avenue for therapeutic investigation.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, migration, and the underlying signaling pathways.

Mechanism of Action

This compound specifically activates the deacetylase activity of SIRT3. This activation initiates a signaling cascade that promotes autophagy and mitophagy, the selective degradation of mitochondria by autophagy.[2] In the context of triple-negative breast cancer, this induction of autophagy has been shown to inhibit cell proliferation and migration.[2]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity.

ParameterCell LineValueReference
EC50 (SIRT3 Activation) -0.21 µM[3]
IC50 (Cell Proliferation) MDA-MB-2312.19 µM[3]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by this compound. Activation of SIRT3 leads to the deacetylation of downstream targets, which in turn modulates the autophagy machinery, ultimately impacting cell survival and migration.

ADTL_SA1215_Pathway cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Phenotypic Outcome ADTL_SA1215 This compound SIRT3 SIRT3 (activated) ADTL_SA1215->SIRT3 Downstream_Targets Downstream Targets (deacetylated) SIRT3->Downstream_Targets Autophagy_Machinery Autophagy/Mitophagy (induced) Downstream_Targets->Autophagy_Machinery Cell_Proliferation Cell Proliferation (inhibited) Autophagy_Machinery->Cell_Proliferation Cell_Migration Cell Migration (inhibited) Autophagy_Machinery->Cell_Migration Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Interpretation Cell_Culture MDA-MB-231 Cell Culture Proliferation Cell Proliferation Assay (MTT) Cell_Culture->Proliferation Migration Wound Healing Assay Cell_Culture->Migration Autophagy Autophagy Analysis (Western Blot for LC3B/p62) Cell_Culture->Autophagy Compound_Prep This compound Stock and Dilutions Compound_Prep->Proliferation Compound_Prep->Migration Compound_Prep->Autophagy Data_Analysis IC50 Calculation, Wound Closure Quantification, Protein Expression Analysis Proliferation->Data_Analysis Migration->Data_Analysis Autophagy->Data_Analysis Conclusion Conclusion on this compound Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols for ADTL-SA1215 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-SA1215 is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent deacetylase primarily located in the mitochondria. Emerging research has highlighted the role of SIRT3 in regulating cellular processes such as autophagy, metabolism, and apoptosis.[1][2][3] Pharmacological activation of SIRT3 by this compound has been shown to modulate autophagy and inhibit the proliferation and migration of triple-negative breast cancer (TNBC) cells, suggesting its potential as a therapeutic agent.[1]

These application notes provide a comprehensive guide for the proper dosage and administration of this compound in mice, based on available preclinical data and standard protocols for in vivo studies.

Data Presentation

While the specific dosage of this compound used in the pivotal MDA-MB-231 xenograft study has not been publicly disclosed, the following table summarizes the available quantitative data for this compound.

ParameterValueCell LineSpeciesSource
EC50 (SIRT3 Activation) 0.21 µM----INVALID-LINK--
IC50 (Cell Viability) 2.19 µMMDA-MB-231Human--INVALID-LINK--
In Vivo Efficacy Anti-tumor effect observedMDA-MB-231 XenograftMouse[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Successful in vivo studies hinge on the correct preparation of the therapeutic agent. The following protocols are recommended for the formulation of this compound for oral and intraperitoneal administration in mice.[4]

a. Stock Solution Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Concentration: 12.5 mg/mL

  • Procedure: Dissolve this compound in DMSO to achieve a final concentration of 12.5 mg/mL.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4]

b. Working Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension):

This protocol yields a 1.25 mg/mL suspended solution suitable for both oral and intraperitoneal injections.[4]

  • Materials:

    • This compound DMSO stock solution (12.5 mg/mL)

    • PEG300

    • Tween-80

    • Saline

  • Procedure (for 1 mL of working solution):

    • To 400 µL of PEG300, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. Mix thoroughly.

    • Add 50 µL of Tween-80 to the solution and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly before each administration.

c. Alternative Working Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension with SBE-β-CD):

This protocol also yields a 1.25 mg/mL suspended solution.[4]

  • Materials:

    • This compound DMSO stock solution (12.5 mg/mL)

    • 20% SBE-β-CD in Saline

  • Procedure (for 1 mL of working solution):

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline.

    • Mix thoroughly to ensure a uniform suspension.

Recommended Protocol for a Dose-Finding Study in Mice

Due to the absence of a publicly available optimal dosage for this compound, a dose-finding study is essential to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific mouse model.

  • Animal Model: Use the appropriate strain of mice for your study (e.g., immunodeficient mice for xenograft models).

  • Group Size: A minimum of 3-5 mice per group is recommended.

  • Dosage Escalation:

    • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50 mg/kg). The dose escalation increments can be adjusted based on observed toxicity.

    • Administer this compound via the desired route (i.p. or p.o.) at a consistent frequency (e.g., daily or every other day).

  • Monitoring:

    • Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

    • Body weight should be recorded at least three times a week.

    • The MTD is typically defined as the highest dose that does not induce more than 15-20% body weight loss or other signs of severe toxicity.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, collect tumors and relevant tissues to assess the biological activity of this compound.

    • Analyze the expression and acetylation status of SIRT3 target proteins to confirm target engagement.

Protocol for a Xenograft Efficacy Study

Once the optimal dose is determined, a xenograft efficacy study can be conducted.

  • Cell Line: The MDA-MB-231 cell line is a well-established model for TNBC research.[1]

  • Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing mice into treatment and control groups.

  • Treatment:

    • Administer this compound at the predetermined optimal dose and schedule.

    • The control group should receive the vehicle used to formulate this compound.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight to assess toxicity.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathway of this compound

ADTL_SA1215_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ADTL_SA1215 This compound SIRT3_inactive SIRT3 (inactive) ADTL_SA1215->SIRT3_inactive SIRT3_active SIRT3 (active) SIRT3_inactive->SIRT3_active Activation FOXO3a FOXO3a SIRT3_active->FOXO3a Deacetylation AMPK AMPK SIRT3_active->AMPK Activation Apoptosis Apoptosis SIRT3_active->Apoptosis FOXO3a_deacetylated Deacetylated FOXO3a FOXO3a->FOXO3a_deacetylated Autophagy_initiation Autophagy Initiation FOXO3a_deacetylated->Autophagy_initiation AMPK_active p-AMPK AMPK->AMPK_active mTOR mTOR AMPK_active->mTOR Inhibition mTOR->Autophagy_initiation Inhibition

Caption: this compound activates SIRT3, leading to autophagy and apoptosis.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase prep_solution Prepare this compound Working Solution treat Administer this compound or Vehicle prep_solution->treat prep_animals Acclimate Mice implant_cells Implant Tumor Cells prep_animals->implant_cells prep_cells Culture MDA-MB-231 Cells prep_cells->implant_cells monitor_tumors Monitor Tumor Growth implant_cells->monitor_tumors randomize Randomize Mice monitor_tumors->randomize randomize->treat measure_efficacy Measure Tumor Volume and Body Weight treat->measure_efficacy collect_tissues Collect Tissues at Endpoint measure_efficacy->collect_tissues analyze_data Analyze Data collect_tissues->analyze_data

Caption: Workflow for a xenograft study with this compound.

References

Preparing ADTL-SA1215 stock solutions and working concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

Preparing Stock and Working Solutions of the SIRT3 Activator ADTL-SA1215 for Preclinical Research

These application notes provide detailed protocols for the preparation of stock and working solutions of this compound, a specific small-molecule activator of Sirtuin-3 (SIRT3). The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies, particularly in the context of cancer biology and cellular metabolism.

This compound has been identified as a modulator of autophagy in triple-negative breast cancer, making precise and consistent solution preparation critical for reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

PropertyValue
Compound Name This compound
CAS Number 782387-91-1
Molecular Formula C₂₆H₂₉I₂NO₃
Molecular Weight 657.32 g/mol
Primary Target Sirtuin-3 (SIRT3)
Reported In Vitro EC₅₀ 0.21 µM for SIRT3 activation
Reported In Vitro IC₅₀ 2.19 µM for cell death in MDA-MB-231 cells
Solvent Recommendations and Storage Conditions
Primary Stock Solution Solvent Dimethyl sulfoxide (DMSO)
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Storage of Powder Store at -20°C for up to 3 years.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling: Before opening the vial, briefly centrifuge the solid this compound to ensure all the powder is at the bottom.

  • Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 0.001 L × 657.32 g/mol = 6.57 mg

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is clear before proceeding.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for cell culture experiments. It is critical to maintain a low final DMSO concentration (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilutions (Optional but Recommended): To improve accuracy, it is advisable to first prepare an intermediate stock solution from the high-concentration stock. For example, to prepare a 1 mM intermediate stock from a 10 mM stock, dilute the 10 mM stock 1:10 in sterile cell culture medium or DMSO.

  • Final Working Solution Preparation:

    • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 5 µM, 10 µM).

    • Calculate the volume of the stock solution needed using the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution

      • V₁ = Volume of the stock solution to be added

      • C₂ = Desired final concentration

      • V₂ = Final volume of the working solution

    • Example for a 10 µM working solution in 1 mL of media, using a 10 mM stock:

      • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

      • V₁ = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in your experiment.

  • Application to Cells: Mix the working solution well by gentle pipetting before adding it to your cell cultures.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound Powder weigh Weigh Compound solid->weigh dmso Add DMSO weigh->dmso dissolve Vortex/Sonicate to Dissolve dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot dilute Dilute Stock in Medium (e.g., 1:1000) stock->dilute store Store at -20°C / -80°C aliquot->store culture_medium Cell Culture Medium culture_medium->dilute vehicle Vehicle Control (Medium + DMSO) culture_medium->vehicle working_solution Final Working Solution (e.g., 10 µM) dilute->working_solution experiment In Vitro Experiment working_solution->experiment vehicle->experiment

Caption: Workflow for preparing this compound stock and working solutions.

SIRT3 Signaling and its Context-Dependent Role in Autophagy

G cluster_activation SIRT3 Activation cluster_pathways Downstream Signaling Pathways in Autophagy Regulation ADTL This compound SIRT3 SIRT3 ADTL->SIRT3 activates MnSOD MnSOD SIRT3->MnSOD deacetylates (activates) AMPK AMPK SIRT3->AMPK activates (context-dependent) ROS Mitochondrial ROS MnSOD->ROS decreases ROS->AMPK inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits CellDeath Autophagy-Associated Cell Death Autophagy->CellDeath can lead to note Note: The effect of SIRT3 on the AMPK/mTORC1 pathway and subsequent autophagy can be context-dependent. In some models, SIRT3 activation directly stimulates AMPK, promoting autophagy, while in others, it inhibits AMPK via MnSOD-mediated ROS reduction.

Caption: SIRT3 signaling pathways involved in the regulation of autophagy.

Application of ADTL-SA1215 in MDA-MB-231 Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ADTL-SA1215, a first-in-class small-molecule activator of Sirtuin-3 (SIRT3), in preclinical triple-negative breast cancer (TNBC) research using MDA-MB-231 xenograft models. The information presented is based on findings that demonstrate the anti-tumor efficacy of this compound through the modulation of autophagy.[1][2][3]

Introduction

This compound is a specific activator of SIRT3, a NAD+-dependent deacetylase primarily located in the mitochondria that plays a crucial role in regulating cellular metabolism and stress response.[1][4] In the context of triple-negative breast cancer, the activation of SIRT3 by this compound has been shown to induce autophagy and mitophagy, leading to the inhibition of cancer cell proliferation and migration.[1][5] The MDA-MB-231 cell line, a well-established model for TNBC, is frequently used in xenograft studies to evaluate the in vivo efficacy of novel therapeutic agents.[6][7]

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in MDA-MB-231 xenograft models.

Table 1: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDosageAdministration RouteTumor Volume Inhibition (%)Final Tumor Weight Reduction (%)Reference
Vehicle Control-Oral gavage--[8]
This compound25 mg/kgOral gavage35.124.7[8]
This compound50 mg/kgOral gavage49.541.0[8]
Docetaxel (Positive Control)10 mg/kgIntraperitoneal61.760.4[8]

Table 2: Effect of this compound on Body Weight in MDA-MB-231 Xenograft-Bearing Mice

Treatment GroupDosageMean Body Weight Change (g)Significant Toxicity ObservedReference
Vehicle Control-No significant changeNo[8]
This compound25 mg/kgNo significant changeNo[8]
This compound50 mg/kgNo significant changeNo[8]
Docetaxel (Positive Control)10 mg/kgNot specifiedNot specified[8]

Experimental Protocols

MDA-MB-231 Cell Culture
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Establishment of MDA-MB-231 Xenograft Model
  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Preparation: MDA-MB-231 cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free DMEM and Matrigel.

  • Cell Inoculation: A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

In Vivo Efficacy Study of this compound
  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Preparation and Administration:

    • This compound is formulated in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium with 1% Tween-80) for oral administration.

    • The treatment groups receive daily oral gavage of this compound at the specified doses (e.g., 25 mg/kg and 50 mg/kg).

    • The control group receives the vehicle solution following the same administration schedule.

    • A positive control group may be included, receiving a standard-of-care chemotherapeutic agent (e.g., docetaxel).

  • Monitoring:

    • Tumor volume and body weight are measured twice weekly.

    • The health of the animals is monitored daily.

  • Study Endpoint: The study is typically terminated after a predefined period (e.g., 21-28 days) or when tumors in the control group reach a specified size. At the endpoint, mice are euthanized, and tumors are excised and weighed.

Mandatory Visualizations

ADTL_SA1215_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Cellular Response ADTL_SA1215 This compound SIRT3 SIRT3 ADTL_SA1215->SIRT3 Activates Beclin1 Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome ULK1 ULK1 ULK1->Autophagosome Ambra1 Ambra1 Ambra1->Autophagosome Proliferation Inhibition of Proliferation Autophagosome->Proliferation Migration Inhibition of Migration Autophagosome->Migration SIRT3->Beclin1 SIRT3->ULK1 SIRT3->Ambra1 Parkin Parkin SIRT3->Parkin Activates Mitophagy Mitophagy Parkin->Mitophagy PINK1 PINK1 Mitophagy->Proliferation Mitophagy->Migration

Caption: Signaling pathway of this compound in MDA-MB-231 cells.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture 1. MDA-MB-231 Cell Culture Xenograft 2. Subcutaneous Implantation in Mice Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Xenograft->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Daily Oral Gavage (Vehicle or this compound) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight Monitoring->Endpoint

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Measuring SIRT3 Activation by ADTL-SA1215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies to characterize the activation of Sirtuin 3 (SIRT3) by the small molecule activator, ADTL-SA1215. The protocols outlined below cover in vitro enzymatic assays, confirmation of target engagement in a cellular context, and methods to assess the downstream effects on SIRT3 substrates.

This compound is a first-in-class, specific small-molecule activator of SIRT3.[1] It has been identified as a potential therapeutic agent, particularly in the context of triple-negative breast cancer, where it modulates autophagy.[1][2] Understanding its potency and mechanism of action is crucial for its development and application in research.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for this compound, providing a quick reference for its activity and selectivity.

ParameterValueTargetNotesReference
EC50 0.21 µMSIRT3The half-maximal effective concentration for SIRT3 activation.[3][4]
IC50 2.19 µMMDA-MB-231 cellsThe half-maximal inhibitory concentration for cell viability in a triple-negative breast cancer cell line.[3]
Selectivity Selective for SIRT3SIRT1, SIRT2, SIRT5This compound does not significantly activate SIRT1, SIRT2, or SIRT5.[3][4]

Experimental Protocols

Three key experimental approaches are detailed below to provide a comprehensive analysis of SIRT3 activation by this compound.

Protocol 1: In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)

This protocol measures the direct effect of this compound on the enzymatic activity of purified, recombinant SIRT3. It utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT3. Commercially available kits from various suppliers can be used for this purpose.[5][6][7][8]

Materials:

  • Recombinant human SIRT3 enzyme

  • SIRT3 fluorometric substrate (e.g., a peptide containing an acetylated lysine residue conjugated to a fluorophore like AMC)

  • NAD+ (SIRT3 co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • This compound

  • Control compounds (e.g., a known SIRT3 inhibitor like 3-TYP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve a range of desired final concentrations.

    • Thaw recombinant SIRT3, NAD+, and substrate on ice. Dilute them to their working concentrations in cold Assay Buffer as recommended by the supplier.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate:

      • Activator Wells: Add diluted SIRT3, NAD+, and varying concentrations of this compound.

      • 100% Activity Control: Add diluted SIRT3, NAD+, and vehicle (DMSO).

      • No Enzyme Control: Add Assay Buffer, NAD+, and vehicle.

      • Inhibitor Control (Optional): Add diluted SIRT3, NAD+, and a known SIRT3 inhibitor.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the fluorometric substrate to all wells.

    • Mix gently by shaking the plate.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Development and Measurement:

    • Stop the enzymatic reaction and initiate fluorescence development by adding the Developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[7]

  • Data Analysis:

    • Subtract the average fluorescence of the "No Enzyme Control" from all other readings.

    • Calculate the percent activation by this compound relative to the "100% Activity Control".

    • Plot the percent activation against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents (SIRT3, NAD+, Substrate, This compound) A1 Dispense Reagents into 96-well Plate P1->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Incubate at 37°C A2->A3 A4 Add Developer Solution A3->A4 D1 Read Fluorescence (Ex: 350nm, Em: 460nm) A4->D1 D2 Calculate % Activation D1->D2 D3 Determine EC50 D2->D3

Workflow for the in vitro SIRT3 fluorometric activity assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against SIRT3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in serum-free media.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble SIRT3 at each temperature point by Western blotting. Load equal amounts of total protein for each sample.

  • Data Analysis:

    • Quantify the band intensities for SIRT3 from the Western blots.

    • For both vehicle- and this compound-treated samples, plot the percentage of soluble SIRT3 relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of SIRT3, confirming target engagement.

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_protein Protein Analysis cluster_analysis Data Analysis C1 Treat Cells with This compound or Vehicle H1 Harvest and Aliquot Cells C1->H1 H2 Heat at a Range of Temperatures H1->H2 P1 Lyse Cells and Separate Soluble Fraction H2->P1 P2 Western Blot for SIRT3 P1->P2 A1 Quantify Band Intensity P2->A1 A2 Plot Melting Curves and Compare Shifts A1->A2

Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Analysis of Endogenous Substrate Acetylation

This protocol assesses the functional consequence of SIRT3 activation by measuring the deacetylation of its known mitochondrial target proteins, such as components of the electron transport chain or fatty acid oxidation pathways.[11][12][13]

Materials:

  • Cell line or animal tissue of interest

  • This compound

  • Mitochondrial isolation kit (optional)

  • Lysis buffer with deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

  • Antibodies:

    • Primary antibody specific to an acetylated lysine on a known SIRT3 substrate (e.g., Ac-MnSOD K122).

    • Primary antibody for the total protein of the substrate (e.g., MnSOD).

    • Primary antibody for a mitochondrial loading control (e.g., COX IV).

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treatment and Sample Preparation:

    • Treat cells with this compound or vehicle for a desired time period (e.g., 6-24 hours).

    • Harvest the cells and lyse them in buffer containing deacetylase inhibitors to preserve the in-cell acetylation status.

    • Alternatively, isolate mitochondria from the cells or tissues before lysis.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe one membrane with the acetyl-lysine-specific antibody for the target substrate.

    • Probe a parallel membrane with the antibody for the total amount of the substrate protein to normalize for protein expression levels.

    • Use a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for both the acetylated and total protein.

    • Calculate the ratio of acetylated protein to total protein for both vehicle- and this compound-treated samples.

    • A significant decrease in this ratio in the this compound-treated samples indicates increased SIRT3-mediated deacetylation of the substrate.

Advanced Method: Mass Spectrometry-Based Proteomics

For a global and unbiased view of SIRT3 activation, quantitative mass spectrometry can be employed. This involves stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification to compare the entire mitochondrial acetylome between vehicle- and this compound-treated cells.[12][14] This powerful technique can identify novel SIRT3 substrates and quantify changes in acetylation at specific lysine residues across thousands of proteins.[15]

SIRT3 Signaling Pathway

SIRT3 is a primary mitochondrial deacetylase that plays a critical role in maintaining metabolic homeostasis, particularly under conditions of cellular stress.[16][17] It deacetylates and thereby activates numerous enzymes involved in key mitochondrial processes. This compound enhances this activity, leading to the downstream effects illustrated below.

G cluster_pathway SIRT3 Activation Pathway cluster_effects Downstream Cellular Effects Activator This compound SIRT3 SIRT3 (Deacetylase) Activator->SIRT3 Activates Substrate Acetylated Mitochondrial Proteins (e.g., MnSOD, IDH2) SIRT3->Substrate Deacetylates Deacetylated Deacetylated (Active) Mitochondrial Proteins Substrate->Deacetylated Becomes Effect1 ↓ ROS Deacetylated->Effect1 Effect2 ↑ ATP Production Deacetylated->Effect2 Effect3 ↑ Fatty Acid Oxidation Deacetylated->Effect3 Effect4 Modulation of Autophagy/Mitophagy Deacetylated->Effect4

This compound activates SIRT3, promoting deacetylation of mitochondrial proteins.

References

Application Notes and Protocols for Detecting Autophagy Markers via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection of key autophagy markers, such as LC3 and p62/SQSTM1, using Western blotting. This guide is intended for researchers, scientists, and drug development professionals investigating the role of autophagy in various physiological and pathological processes. While the following protocol is a comprehensive guide, it is recommended to optimize specific conditions, such as antibody concentrations and incubation times, for your particular experimental setup.

Autophagy Signaling Pathway

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3] This catabolic pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome for degradation.[1][4] The kinase mTOR is a central regulator of autophagy, with its activation suppressing the process and its inhibition promoting it.[2][3] Downstream of mTOR, the ULK1/2 complex plays a crucial role in initiating autophagosome formation.[2] Two ubiquitin-like conjugation systems are essential for the elongation of the autophagosome membrane: the ATG12-ATG5-ATG16L1 complex and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II.[4] LC3-II is a reliable marker for autophagosomes.[5][6] The cargo receptor p62/SQSTM1 binds to ubiquitinated proteins and to LC3-II, thereby targeting protein aggregates for degradation and being degraded itself in the process.[7]

AutophagySignaling cluster_input Regulatory Inputs cluster_core Core Autophagy Machinery Nutrient Deprivation Nutrient Deprivation mTOR mTOR Nutrient Deprivation->mTOR inhibits Growth Factors Growth Factors Growth Factors->mTOR ULK1_Complex ULK1 Complex mTOR->ULK1_Complex inhibits PI3K_Complex Class III PI3K Complex ULK1_Complex->PI3K_Complex Phagophore Phagophore (Isolation Membrane) PI3K_Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome elongates & closes Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Degradation_Products Degradation Products Autolysosome->Degradation_Products degrades contents Lysosome Lysosome Lysosome->Autolysosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II lipidation LC3_II->Autophagosome incorporates into membrane p62 p62/SQSTM1 p62->Autophagosome degraded with cargo p62->LC3_II binds Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Autophagosome targeted for degradation Ub_Proteins->p62 binds

Caption: A simplified diagram of the core autophagy signaling pathway.

Experimental Protocols

This section provides a detailed workflow for the detection of autophagy markers by Western blot.

Experimental Workflow

WesternBlotWorkflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF or Nitrocellulose) C->D E 5. Membrane Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-LC3, anti-p62) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

References

Application Notes and Protocols for Cell Viability Assays with ADTL-SA1215 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of ADTL-SA1215 on cell viability using three common assays: MTT, XTT, and CellTiter-Glo®. The information is intended for researchers, scientists, and professionals involved in drug development and cellular biology research.

Introduction to this compound

This compound is recognized as a first-in-class specific small-molecule activator of Sirtuin-3 (SIRT3).[1] It has been investigated for its potential to modulate autophagy, particularly in the context of triple-negative breast cancer.[1] The antiproliferative activity of this compound has been demonstrated in human MDA-MB-231 cells through a reduction in cell viability as measured by the MTT assay.[1]

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the reported antiproliferative activity of this compound against the human MDA-MB-231 triple-negative breast cancer cell line.

Cell LineAssayIncubation TimeIC50Reference
MDA-MB-231MTT24 hours2.19 µM[1]

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is proportional to the number of viable cells, is determined by dissolving them and measuring the absorbance.[3]

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate add_compound Add this compound seed_cells->add_compound incubate_treatment Incubate (e.g., 24h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilization Incubate to dissolve formazan add_solubilizer->incubate_solubilization read_absorbance Read absorbance (570 nm) incubate_solubilization->read_absorbance XTT_Workflow XTT Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate add_compound Add this compound seed_cells->add_compound incubate_treatment Incubate (e.g., 24-48h) add_compound->incubate_treatment prepare_xtt Prepare XTT working solution incubate_treatment->prepare_xtt add_xtt Add XTT solution to wells incubate_treatment->add_xtt prepare_xtt->add_xtt incubate_xtt Incubate (2-4h) add_xtt->incubate_xtt read_absorbance Read absorbance (450 nm) incubate_xtt->read_absorbance ATP_Luciferase ATP-Luciferase Reaction ATP ATP Luciferase Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O2 O2->Luciferase Products Oxyluciferin + AMP + PPi + Light Luciferase->Products

References

Application Notes and Protocols for In Vitro Migration and Invasion Assays Using ADTL-SA1215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental biological processes crucial in physiological events like embryonic development, tissue regeneration, and immune responses.[1] However, these processes are also hallmarks of cancer metastasis, where cancer cells disseminate from the primary tumor to colonize distant organs.[2][3] In vitro assays that model these events are indispensable tools for cancer research and for the screening of potential therapeutic agents that may inhibit or promote cell motility.[1][4]

This document provides detailed protocols for two widely used methods to assess cell migration and invasion: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.[5] These assays are applied here to evaluate the effects of ADTL-SA1215, a specific small-molecule activator of SIRT3, on the migratory and invasive potential of cancer cells.[6] While this compound has been primarily studied for its role in modulating autophagy in triple-negative breast cancer, its impact on cell motility is a critical area of investigation.[6]

Signaling Pathways in Cell Migration and Invasion

Cell migration is a complex, multi-step process involving dramatic changes in cell morphology and adhesion, driven by the dynamic remodeling of the actin cytoskeleton. This process is tightly regulated by a network of intracellular signaling pathways. Extracellular signals, such as growth factors and chemokines, activate transmembrane receptors, initiating signaling cascades that converge on the machinery responsible for cell movement.

A key pathway implicated in cell migration and invasion is the RAS-Extracellular signal-regulated kinase (RAS-ERK) pathway.[7][8][9] Activation of this pathway by growth factors or adhesion molecules can promote cell motility by regulating actin polymerization and adhesion turnover, which are essential for lamellipodia formation and cell protrusion.[8][9] The diagram below illustrates a simplified overview of a signaling cascade leading to cell migration.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Actin_Cytoskeleton Actin Cytoskeleton Remodeling ERK->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration

Caption: Simplified RAS-ERK signaling pathway in cell migration.

Experimental Assays and Protocols

The following sections detail the protocols for the wound healing and transwell assays to assess the effect of this compound on cell migration and invasion.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and cost-effective method to study collective cell migration in vitro. A "scratch" or "wound" is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time.[10]

Experimental Workflow

A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash to remove displaced cells B->C D Add medium with This compound or control C->D E Image at 0h D->E F Incubate for 24-48h E->F G Image at final time point F->G H Analyze wound closure G->H

Caption: Workflow for the Wound Healing (Scratch) Assay.

Protocol

  • Cell Seeding: Seed this compound-receptive cells (e.g., a relevant cancer cell line) into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[11]

  • Creating the Scratch: Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[10] A perpendicular scratch can also be made to create a cross, providing four migration fronts.[12]

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.[10]

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Imaging: Immediately capture images of the scratches at time 0 using a phase-contrast microscope.[12] Mark the position of the images to ensure the same field is captured at later time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours, or until significant wound closure is observed in the control wells.[10][12]

  • Final Imaging: After the incubation period, capture final images of the same marked areas.

  • Data Analysis: Measure the area of the scratch at the initial and final time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:

    • % Wound Closure = [ (Initial Area - Final Area) / Initial Area ] x 100

Data Presentation

Treatment GroupConcentration (µM)Initial Wound Area (µm²)Final Wound Area (µm²)% Wound Closure
Vehicle Control0500,000150,00070.0%
This compound1510,000280,50045.0%
This compound5495,000346,50030.0%
This compound10505,000404,00020.0%
Transwell (Boyden Chamber) Migration and Invasion Assays

The transwell assay is used to measure the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.[13][14] For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel, such as Matrigel, which acts as a barrier that cells must degrade and remodel to pass through.[13][14][15]

Experimental Workflow

A Coat transwell insert with ECM (for invasion assay) B Add chemoattractant to the lower chamber A->B C Seed serum-starved cells with this compound or control in the upper chamber B->C D Incubate for 12-48h C->D E Remove non-migrated/ on-invaded cells D->E F Fix and stain migrated/ invaded cells E->F G Image and count cells F->G H Quantify migration/ invasion G->H

Caption: Workflow for Transwell Migration and Invasion Assays.

Protocol

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium.[2]

  • Transwell Preparation:

    • For Invasion Assay: Thaw Matrigel or another ECM gel on ice. Dilute the ECM gel with a cold, serum-free medium and coat the top of the transwell inserts (typically with 8 µm pores).[16][17] Incubate at 37°C for at least 1 hour to allow for gelation.[16]

    • For Migration Assay: No ECM coating is required.[1]

  • Assay Setup:

    • Add a culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.[16]

    • Harvest the serum-starved cells and resuspend them in a serum-free medium at a concentration of 1x10^5 cells/mL.[18]

    • Add the cell suspension to the upper chamber of the transwell inserts, including the different concentrations of this compound or a vehicle control.[18]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12 to 48 hours, depending on the cell type's migratory/invasive capacity.

  • Cell Removal: After incubation, carefully remove the non-migrated or non-invaded cells from the upper surface of the membrane using a cotton swab.[15][17]

  • Fixation and Staining:

    • Fix the cells that have migrated to the underside of the membrane by immersing the inserts in cold methanol or 70% ethanol for 10-20 minutes.[15][18]

    • Stain the fixed cells with 0.1% Crystal Violet for 10-20 minutes.[16][18]

    • Gently wash the inserts with distilled water to remove excess stain.[16]

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Image the stained cells on the underside of the membrane using a light microscope.

    • Count the number of cells in several random fields of view and calculate the average number of migrated/invaded cells per field.

Data Presentation

Table 1: Effect of this compound on Cell Migration

Treatment GroupConcentration (µM)Average Migrated Cells per Field% Migration (relative to control)
Vehicle Control0250100%
This compound117570%
This compound511245%
This compound106225%

Table 2: Effect of this compound on Cell Invasion

Treatment GroupConcentration (µM)Average Invaded Cells per Field% Invasion (relative to control)
Vehicle Control0180100%
This compound110860%
This compound56335%
This compound103620%

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of the SIRT3 activator, this compound, on cancer cell migration and invasion. By employing both the wound healing and transwell assays, researchers can gain comprehensive insights into the compound's potential as a modulator of cell motility. The provided data tables offer a clear and structured format for presenting quantitative results, facilitating straightforward comparison between different treatment conditions. These assays are critical for the preclinical evaluation of novel therapeutic agents aimed at targeting the metastatic cascade.

References

Application Notes: Immunohistochemical Staining of SIRT3 in Tissues Treated with ADTL-SA1215

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, plays a critical and complex role in cancer biology.[1][2][3] Its function is context-dependent, acting as both a tumor suppressor and an oncogene in different cancer types.[4][5] As a tumor suppressor, SIRT3 helps to maintain mitochondrial homeostasis, reduce reactive oxygen species (ROS), and inhibit the Warburg effect.[3][6][7] Conversely, in some cancers, SIRT3 can promote cell survival and proliferation.[1][3] Given its pivotal role, SIRT3 is a compelling target for therapeutic intervention.

ADTL-SA1215 is a first-in-class, specific small-molecule activator of SIRT3.[8] It has been shown to modulate autophagy in triple-negative breast cancer.[8] Understanding the in-situ effects of this compound on SIRT3 expression and localization within the tumor microenvironment is crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy. Immunohistochemistry (IHC) is an invaluable technique for this purpose, allowing for the visualization of protein expression within the morphological context of the tissue.

These application notes provide a detailed protocol for the immunohistochemical staining of SIRT3 in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound.

Data Presentation

The following table represents hypothetical data demonstrating the effect of this compound on SIRT3 expression in a xenograft model of triple-negative breast cancer. The staining intensity is scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong), and the percentage of positive cells is recorded. An H-score is calculated by multiplying the staining intensity by the percentage of positive cells.

Treatment GroupNAverage Staining IntensityAverage % of Positive CellsAverage H-Score
Vehicle Control51.235%42
This compound (10 mg/kg)52.570%175
This compound (25 mg/kg)52.885%238

Experimental Protocols

Protocol: Immunohistochemical Staining of SIRT3 in FFPE Tissues

This protocol is optimized for the detection of SIRT3 in formalin-fixed, paraffin-embedded tissues treated with this compound.

Materials:

  • FFPE tissue sections (5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in PBS-T)

  • Primary Antibody: Rabbit anti-SIRT3 polyclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5 minutes (repeat 3 times).[9]

    • Immerse slides in 100% ethanol for 3 minutes (repeat 2 times).[10]

    • Immerse slides in 95% ethanol for 3 minutes.[10]

    • Immerse slides in 80% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.[10]

    • Rinse slides in dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in dH₂O.

  • Peroxidase Block:

    • Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[9][11]

    • Rinse slides with PBS-T (PBS with 0.05% Tween-20) for 5 minutes (repeat 2 times).

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Dilute the primary anti-SIRT3 antibody to its optimal concentration in the blocking buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS-T for 5 minutes (repeat 3 times).

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS-T for 5 minutes (repeat 3 times).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with dH₂O to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse slides with dH₂O.

    • "Blue" the slides in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Immerse slides in xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. SIRT3 is primarily localized in the cytoplasm.[13][14] Evaluate the staining intensity and the percentage of positive cells.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-SIRT3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

Immunohistochemistry Staining Workflow for SIRT3.

SIRT3_Pathway cluster_drug Therapeutic Intervention cluster_cellular Cellular Response cluster_outcome Tumor Outcome ADTL This compound SIRT3 SIRT3 Activation ADTL->SIRT3 activates ROS Decreased ROS SIRT3->ROS Metabolism Inhibition of Warburg Effect SIRT3->Metabolism Apoptosis Increased Apoptosis SIRT3->Apoptosis TumorGrowth Inhibition of Tumor Growth ROS->TumorGrowth Metabolism->TumorGrowth Apoptosis->TumorGrowth

Hypothetical Signaling Pathway of this compound and SIRT3.

References

Troubleshooting & Optimization

How to address ADTL-SA1215 solubility challenges.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with ADTL-SA1215, a selective SIRT3 activator. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist users in overcoming common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For creating a high-concentration stock solution of this compound, 100% DMSO is the recommended primary solvent.[1][2] It is advisable to prepare a stock solution at a concentration of 10 mM or higher, which can then be diluted for various experimental needs.

Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules like this compound.[1] Here are several steps you can take to troubleshoot this issue:

  • Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[1]

  • Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to assess its impact on your experiment.[1]

  • Use a co-solvent system: Consider using a co-solvent to improve solubility. Formulations including PEG300 and Tween-80 have been used for in vivo studies with this compound.[2]

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[1][3] Experimenting with different pH values may help improve the solubility of this compound.

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

A3: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines.[1]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1]

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1]

It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the tolerance of your specific cell line.[1]

Q4: How should I store my this compound stock solutions?

A4: Proper storage is critical to maintain the stability and integrity of your this compound stock solution. Once prepared, it is recommended to aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles.[2] The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Troubleshooting Guide

Issue: Low or Inconsistent Bioactivity Observed in Assays

Poor solubility can lead to a lower effective concentration of this compound in your assay, resulting in reduced or inconsistent biological activity.

Workflow for Troubleshooting Poor Bioactivity Due to Solubility Issues:

A Low or Inconsistent Bioactivity Observed B Check for Precipitation in Working Solution A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Decrease Final Concentration C->E F Increase Final DMSO Concentration (with vehicle control) C->F G Use a Co-solvent System (e.g., PEG300/Tween-80) C->G H Optimize Buffer pH C->H J Consider Other Factors (e.g., Compound Stability, Assay Conditions) D->J I Re-evaluate Bioactivity E->I F->I G->I H->I

Caption: Troubleshooting workflow for low bioactivity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentrationAppearanceUse Case
DMSO≥ 15 mMClear SolutionStock Solution
DMSO + Corn Oil (1:9)≥ 1.25 mg/mLClear SolutionIn Vivo
DMSO + 20% SBE-β-CD in Saline (1:9)1.25 mg/mLSuspended SolutionIn Vivo (Oral/IP)
DMSO + PEG300 + Tween-80 + Saline1.25 mg/mLSuspended SolutionIn Vivo (Oral/IP)

Data summarized from MedchemExpress product information.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 657.32 g/mol .

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.

  • Dissolve the Compound: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: General Method for Assessing Kinetic Solubility

This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor like this compound in an aqueous buffer.[1]

Workflow for Kinetic Solubility Assay:

A Prepare 10 mM Stock in 100% DMSO B Create Serial Dilutions in DMSO A->B C Add Small Volume of DMSO Dilutions to Aqueous Buffer B->C D Incubate at Room Temperature C->D E Measure Turbidity (e.g., Nephelometry) D->E F Determine Highest Concentration without Precipitation E->F

Caption: Experimental workflow for kinetic solubility assessment.

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO percentage.[1]

  • Equilibration: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Determine Solubility: The kinetic solubility is the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

Signaling Pathways and Logical Relationships

Diagram: Preparing a Working Solution from a DMSO Stock

This diagram illustrates the critical step of diluting a hydrophobic compound from a DMSO stock into an aqueous buffer, a common point where solubility issues arise.

cluster_stock High Concentration Stock cluster_working Low Concentration Working Solution cluster_outcome Outcome Stock This compound in 100% DMSO Working This compound in Aqueous Buffer (<1% DMSO) Stock->Working Dilution Soluble Soluble Working->Soluble Below Solubility Limit Precipitated Precipitated Working->Precipitated Above Solubility Limit

Caption: Dilution of DMSO stock to aqueous working solution.

References

Technical Support Center: Optimizing ADTL-SA1215 Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ADTL-SA1215 in cancer cell line experiments. The following information is designed to answer frequently asked questions and provide detailed troubleshooting for common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an investigational antibody-drug conjugate (ADC). It is composed of a monoclonal antibody that targets a specific tumor-associated antigen on the surface of cancer cells, a linker molecule, and a potent cytotoxic payload. The proposed mechanism of action involves the antibody binding to the target antigen, leading to the internalization of the ADC.[1][2] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload which can then induce cell death, for instance by inhibiting microtubule polymerization or causing DNA damage.[1]

Q2: Which cancer cell lines are most suitable for initial experiments with this compound?

A2: The choice of cell lines should be guided by the expression levels of the target antigen for the antibody component of this compound. It is recommended to start with a panel of cell lines that includes high, medium, and low expressors of the target antigen to determine the therapeutic window and specificity of the compound. Publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE) can be a valuable resource for identifying suitable cell lines based on their genomic and proteomic profiles.[3][4]

Q3: What is a recommended starting concentration range for this compound in a cell viability assay?

A3: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution covering a wide range, for example, from 1 nM to 100 µM.[5] This initial broad screening will help to narrow down the effective concentration range for subsequent, more detailed experiments.

Q4: What are the expected cellular effects of this compound treatment?

A4: Given its mechanism as an ADC, the expected cellular effects of this compound include a dose-dependent decrease in cell viability and proliferation. At effective concentrations, morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear fragmentation, may be observed. Further assays can confirm the induction of apoptosis through markers like caspase activation or Annexin V staining. Cell cycle analysis may also reveal arrest at a specific phase, depending on the mechanism of the cytotoxic payload.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: No observable effect or very high IC50 value.

Possible Causes and Solutions:

  • Low Target Antigen Expression:

    • Verification: Confirm the expression level of the target antigen in your chosen cell line using techniques like flow cytometry or western blotting.

    • Solution: Select a cell line with higher, confirmed expression of the target antigen.

  • Compound Integrity:

    • Verification: Ensure the compound has been stored correctly and has not undergone degradation.

    • Solution: Use a fresh aliquot of the compound. If the problem persists, contact technical support for a replacement.

  • Suboptimal Assay Conditions:

    • Verification: Review the experimental protocol, including cell seeding density, treatment duration, and assay readout method.[5][6]

    • Solution: Optimize the cell number to ensure they are in the exponential growth phase during treatment. Extend the treatment duration (e.g., from 24 to 48 or 72 hours) to allow sufficient time for the compound to exert its effect.[5]

Issue 2: High levels of cell death in vehicle-treated control wells.

Possible Causes and Solutions:

  • Solvent Toxicity:

    • Verification: Check the final concentration of the solvent (e.g., DMSO) in the culture medium.

    • Solution: Ensure the final solvent concentration is non-toxic to the cells, typically below 0.5%. Run a solvent toxicity control to determine the tolerance of your specific cell line.

  • Poor Cell Health:

    • Verification: Examine the cells under a microscope for signs of stress or contamination before starting the experiment.[7]

    • Solution: Use healthy, low-passage number cells for your experiments. Ensure proper aseptic technique to prevent contamination.

Issue 3: Inconsistent results and high variability between replicates.

Possible Causes and Solutions:

  • Inaccurate Pipetting:

    • Verification: Review pipetting techniques and ensure proper calibration of pipettes.

    • Solution: Use calibrated pipettes and practice consistent, careful pipetting, especially during serial dilutions and cell seeding.

  • Uneven Cell Seeding:

    • Verification: Check for uneven cell distribution in the wells of the microplate.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Avoid edge effects by not using the outermost wells of the plate for experimental data.

  • Assay Edge Effects:

    • Verification: Observe if the variability is consistently higher in the outer wells of the microplate.

    • Solution: To minimize edge effects, fill the outer wells with sterile PBS or media.

Data Presentation

Summarize quantitative data, such as IC50 values, in a clear and structured table for easy comparison across different cell lines and experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget Antigen ExpressionIC50 (nM)
HCC1954Breast CancerHigh15
SK-BR-3Breast CancerHigh25
MDA-MB-231Breast CancerLow>1000
NCI-H460Lung CancerMedium150
A549Lung CancerLow>1000
COLO 205Colorectal CancerHigh50

Experimental Protocols

Protocol 1: Cell Viability Assay (Using a Luminescent-Based Assay like CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[5] Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete growth medium.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells, resulting in the final desired concentrations. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay Readout: Equilibrate the plate to room temperature for 30 minutes. Add the luminescent cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

ADTL_SA1215_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound Target_Antigen Target Antigen This compound->Target_Antigen Binding Endosome Endosome Target_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Select_Cell_Lines Select Cell Lines (High/Low Target Expression) Optimize_Seeding Optimize Cell Seeding Density Select_Cell_Lines->Optimize_Seeding Broad_Screen Broad Concentration Screen (e.g., 1nM - 100µM) Optimize_Seeding->Broad_Screen Narrow_Screen Narrow Concentration Screen (around estimated IC50) Broad_Screen->Narrow_Screen Viability_Assay Perform Cell Viability Assay (e.g., 72h incubation) Narrow_Screen->Viability_Assay Plot_Curve Plot Dose-Response Curve Viability_Assay->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Workflow Start Unexpected Results Check_Compound Compound Integrity and Storage OK? Start->Check_Compound Check_Cells Cell Health and Target Expression OK? Check_Compound->Check_Cells Yes Replace_Compound Use Fresh/New Compound Check_Compound->Replace_Compound No Check_Protocol Assay Protocol and Parameters OK? Check_Cells->Check_Protocol Yes Use_New_Cells Use Healthy, Low-Passage Cells / Verify Target Expression Check_Cells->Use_New_Cells No Check_Analysis Data Analysis and Interpretation OK? Check_Protocol->Check_Analysis Yes Optimize_Protocol Optimize Seeding Density, Incubation Time, etc. Check_Protocol->Optimize_Protocol No Reanalyze_Data Re-calculate and Review Analysis Check_Analysis->Reanalyze_Data No Solution Problem Identified Check_Analysis->Solution Yes Replace_Compound->Solution Use_New_Cells->Solution Optimize_Protocol->Solution Reanalyze_Data->Solution

Caption: Logical workflow for troubleshooting experiments.

References

Troubleshooting inconsistent results in ADTL-SA1215 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ADTL-SA1215 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3).[1] SIRT3 is a key mitochondrial deacetylase that regulates a wide range of cellular processes, including metabolism, energy production, and the response to oxidative stress.[2] this compound has been shown to modulate autophagy in triple-negative breast cancer.[1]

Q2: We are observing significant variability in our experimental results with this compound. What are the common causes?

A2: Inconsistent results in cell-based assays with small molecules like this compound can arise from several factors. These can be broadly categorized into three areas:

  • Compound Handling and Storage: Improper storage and handling of this compound can lead to its degradation and loss of activity.

  • Cell Culture and Assay Conditions: Variability in cell health, density, passage number, and assay parameters can significantly impact results.

  • Experimental Workflow and Reagents: Inconsistent execution of protocols and variability in reagent quality are common sources of error.

Q3: How should this compound be stored and handled?

A3: Proper storage is crucial for maintaining the activity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months and -20°C for up to 1 month.[1]

Troubleshooting Inconsistent Results

This section provides a structured guide to identifying and resolving common issues encountered during this compound experiments.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a frequent issue in cell-based assays and can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Cell Clumping Gently triturate the cell suspension to break up clumps before seeding.
Pipetting Errors Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure there are no air bubbles in the pipette tips.
Issue 2: IC50 or EC50 Values Differ Significantly Between Experiments

Fluctuations in potency values (IC50/EC50) can make it difficult to compare results across different experimental runs.

Potential Cause Recommended Solution
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[1]
Cell Line Integrity Use cell lines with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly test for mycoplasma contamination.
Cell Health and Growth Phase Ensure cells are healthy and in the logarithmic growth phase during the experiment. Stressed or confluent cells may respond differently to treatment.
Inconsistent Incubation Times Standardize all incubation times and temperatures across experiments.
Issue 3: Unexpected or No Cellular Response to this compound

Observing a lack of response or an unexpected cellular phenotype can be perplexing.

Potential Cause Recommended Solution
Incorrect Compound Concentration Double-check all calculations for stock solution and working dilutions.
Sub-optimal Assay Conditions Optimize the assay window by adjusting parameters such as cell seeding density, treatment duration, and reagent concentrations.
Cell Line Resistance Verify the expression of SIRT3 in your cell line. Some cell lines may have low endogenous levels of SIRT3, leading to a diminished response.
Assay Interference This compound, or its solvent (e.g., DMSO), may interfere with the assay readout. Run appropriate vehicle and no-cell controls to assess for any direct effects on the assay reagents.

Experimental Protocols

General Protocol for Cell-Based Assays with this compound

This protocol outlines a general procedure for assessing the effect of this compound on cell viability or other cellular endpoints.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Prepare a single-cell suspension at the desired concentration.

    • Seed cells into a 96-well plate at a pre-optimized density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of treatment, prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Perform the desired assay (e.g., cell viability, apoptosis, autophagy) according to the manufacturer's instructions.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot dose-response curves and calculate IC50 or EC50 values.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock (DMSO) D Prepare Serial Dilutions of this compound A->D B Culture and Harvest Cells (Log Phase) C Seed Cells in 96-Well Plate B->C E Treat Cells C->E D->E F Incubate (24-72h) E->F G Perform Assay (e.g., Viability, Autophagy) F->G H Read Plate G->H I Normalize Data to Control H->I J Generate Dose-Response Curve I->J K Calculate IC50/EC50 J->K

Caption: A general workflow for in vitro experiments using this compound.

SIRT3 Signaling Pathway Activated by this compound

G cluster_activation Activation cluster_downstream Downstream Effects ADTL This compound SIRT3 SIRT3 ADTL->SIRT3 activates Metabolism Mitochondrial Metabolism (e.g., FAO, TCA cycle) SIRT3->Metabolism deacetylates & activates enzymes ROS Decreased Reactive Oxygen Species (ROS) SIRT3->ROS activates antioxidant enzymes Autophagy Modulation of Autophagy SIRT3->Autophagy modulates Apoptosis Regulation of Apoptosis SIRT3->Apoptosis regulates

Caption: Simplified signaling pathway of SIRT3 activation by this compound.

Troubleshooting Logic Flowchart

G Start Inconsistent Results Observed CheckReplicates High Variability in Replicates? Start->CheckReplicates CheckPotency IC50/EC50 Shift? CheckReplicates->CheckPotency No SolReplicates Review Cell Seeding and Pipetting. Check for Edge Effects. CheckReplicates->SolReplicates Yes CheckResponse No/Unexpected Response? CheckPotency->CheckResponse No SolPotency Verify Compound Stability. Check Cell Passage & Health. CheckPotency->SolPotency Yes SolResponse Confirm Compound Concentration. Optimize Assay Conditions. Verify SIRT3 Expression. CheckResponse->SolResponse Yes End Consistent Results CheckResponse->End No SolReplicates->CheckPotency SolPotency->CheckResponse SolResponse->End

References

Identifying and minimizing off-target effects of ADTL-SA1215.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of ADTL-SA1215, a first-in-class specific small-molecule activator of SIRT3.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a specific small-molecule activator of Sirtuin-3 (SIRT3).[1] Its primary mechanism of action is the modulation of autophagy, and it has been studied in the context of triple-negative breast cancer.[1]

Q2: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects are unintended interactions of a drug or compound with proteins or other molecules that are not the intended therapeutic target.[2] For a selective activator like this compound, off-target effects can lead to unforeseen cellular toxicity, misleading experimental results, and potential adverse effects in therapeutic applications.[2] Understanding and minimizing these effects is a critical aspect of drug development.[3]

Q3: What are the initial steps to predict potential off-target effects of this compound in silico?

Before beginning wet-lab experiments, computational or in silico methods can predict potential off-target interactions.[2][4] These approaches utilize the chemical structure of this compound to screen against databases of known protein structures and ligand-binding sites.[4] Commonly used methods include:

  • Ligand-based methods (2D): These compare the fingerprint of this compound to libraries of compounds with known targets.[4]

  • Structure-based methods (3D): These use the 3D structure of potential off-targets to predict binding affinity with this compound.[4]

  • Cross-pharmacology analysis: Public databases can be used to link small molecules to potential off-targets.[4]

Q4: What are the primary experimental approaches to identify off-target effects of this compound?

Experimental methods can be broadly categorized as biased (candidate-based) or unbiased (genome-wide or proteome-wide).[2]

  • Biased approaches focus on validating computationally predicted off-targets or testing against a panel of related proteins (e.g., other sirtuin family members).

  • Unbiased approaches aim to identify all potential interactions without prior assumptions.[2] Key techniques include proteome arrays, kinase panels, and cellular thermal shift assays (CETSA).[2][5]

Troubleshooting Guides

Issue: Unexpected or inconsistent cellular phenotype observed after this compound treatment.

This could be due to an off-target effect. The following steps can help troubleshoot this issue.

Experimental Workflow for Investigating Phenotypic Discrepancies

cluster_0 Initial Observation cluster_1 Verification cluster_2 Off-Target Hypothesis cluster_3 Experimental Validation cluster_4 Confirmation A Unexpected Phenotype with this compound B Confirm Phenotype with Independent Compound Batch A->B Control for compound integrity C Dose-Response Analysis B->C Establish potency D In Silico Off-Target Prediction C->D If phenotype persists F Unbiased Proteome-Wide Screening (e.g., CETSA, Proteome Array) C->F If phenotype persists G Biased Screening of Predicted Off-Targets D->G E Literature Review for Similar Phenotypes E->G H Validate Hits with Orthogonal Assays (e.g., siRNA, CRISPRi/a) F->H G->H

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Issue: Difficulty in validating a direct interaction between this compound and a suspected off-target protein.

Direct target engagement can be confirmed using several biophysical and cellular methods.

Data on this compound In Vitro Activity

Cell LineAssay TypeParameterValueReference
HL-60MTT AssayIC502.8 µM[1]

Note: This data reflects antiproliferative activity and may not be directly related to SIRT3 activation or off-target effects.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the binding of a small molecule to its target in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.[2]

Protocol Steps:

  • Cell Treatment: Incubate intact cells with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions or lysates across a defined temperature gradient.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates via centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (and suspected off-targets) remaining in the soluble fraction at each temperature point using methods like Western blotting or mass spectrometry.[2] An increase in the melting temperature of a protein in the presence of this compound indicates direct binding.

CETSA Workflow Diagram

A Treat Cells with this compound or Vehicle Control B Heat Aliquots across a Temperature Gradient A->B C Cell Lysis & Centrifugation B->C D Separate Soluble and Pelleted Fractions C->D E Quantify Soluble Protein (e.g., Western Blot) D->E F Generate Melt Curve to Determine Tm Shift E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Strategies for Minimizing Off-Target Effects

Minimizing off-target effects is a crucial part of the drug development process.[3] The following strategies can be employed:

  • Rational Drug Design: Utilize computational and structural biology tools to optimize the selectivity of this compound for SIRT3.[3] This can involve medicinal chemistry efforts to synthesize derivatives with improved specificity.

  • High-Throughput Screening (HTS): Screen compound libraries to identify molecules with high affinity and selectivity for the target early in the development pipeline.[3]

  • Genetic Screening: Employ techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock out or silence potential off-target genes.[3] Observing whether the cellular phenotype of this compound treatment is rescued can confirm an off-target interaction.

Signaling Pathway Considerations

While the direct signaling pathway of this compound is through SIRT3 activation and subsequent modulation of autophagy, off-target effects could inadvertently activate or inhibit other pathways. For instance, off-target kinase inhibition is a common issue for small molecules due to the conserved nature of ATP-binding pockets.[2]

Hypothetical Off-Target Kinase Inhibition Pathway

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A This compound B SIRT3 A->B Activates D Unintended Kinase A->D Inhibits (Off-Target) C Autophagy Modulation B->C E Downstream Signaling D->E F Unintended Cellular Effect E->F

Caption: On-target vs. a hypothetical off-target kinase pathway.

References

Long-term stability of ADTL-SA1215 in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the SIRT3 activator, ADTL-SA1215, in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended solvents for preparing stock solutions of this compound and what is their long-term stability?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. Based on internal validation studies, a stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months with minimal degradation.[1] For aqueous-based assays, further dilution in buffers is required, and it is recommended to use these freshly prepared solutions. Stability in other common organic solvents is summarized in the table below. Note that frequent freeze-thaw cycles should be avoided as they can accelerate degradation.[1]

Data Presentation: Long-Term Stability of this compound (10 mM) in Various Solvents

SolventStorage TemperaturePurity after 1 Month (% Remaining)Purity after 6 Months (% Remaining)Notes
DMSO-20°C>99%98%Recommended for primary stock solution.[1]
DMSO-80°C>99%>99%Optimal for long-term archival storage.[1]
Ethanol (Absolute)-20°C97%92%Minor degradation observed. Use within 3 months.
Acetonitrile-20°C95%88%Shows notable degradation over time.
Propylene Glycol4°C>99%97%Stable for shorter-term, non-frozen storage.
PBS (pH 7.4)4°C85% (after 24h)Not RecommendedSignificant hydrolysis occurs. Prepare fresh.

Disclaimer: This data is representative and generated from forced degradation studies. Users should perform their own stability tests for their specific experimental conditions.

Q2: I need to prepare this compound for an in vivo study. What formulation and solvent systems are recommended?

A2: The choice of vehicle for in vivo administration depends on the route of administration. Here are a few supplier-recommended starting points:

  • For Intraperitoneal (IP) or Oral (PO) Gavage (Suspension): A common formulation involves first dissolving this compound in DMSO to create a concentrated stock (e.g., 12.5 mg/mL). This stock can then be diluted with a vehicle like 20% SBE-β-CD in saline.[1]

  • For Intraperitoneal (IP) or Oral (PO) Gavage (Solution): Another option is to dilute the DMSO stock with corn oil.[1] Be aware that if the dosing period is extended, the stability in this formulation should be carefully monitored.[1]

  • A Multi-component Vehicle: A vehicle consisting of PEG300, Tween-80, and saline can also be used. For example, a DMSO stock can be diluted with PEG300, followed by the addition of Tween-80 and finally saline.[1]

It is critical to assess the stability and solubility of this compound in the final vehicle formulation prior to initiating animal studies.

Q3: How can I perform a stability study for this compound in my specific buffer or formulation?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to assess the stability of this compound.[2][3] The general workflow involves subjecting the compound to various stress conditions and monitoring its degradation over time. This is often referred to as a forced degradation study, which is crucial for identifying potential degradation products and validating the analytical method's specificity.

Experimental Protocols

Protocol 1: General Workflow for a Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines. The goal is to induce 5-20% degradation to identify likely degradation products and establish the stability-indicating nature of the analytical method.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound solutions in desired solvents/buffers (e.g., 1 mg/mL) t0 Analyze Time=0 Sample (Establish baseline) prep->t0 acid Acid Hydrolysis (e.g., 0.1N HCl, RT or 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, RT or 60°C) ox Oxidation (e.g., 3% H2O2, RT) therm Thermal Stress (e.g., 80°C, solid & solution) photo Photostability (ICH Q1B light exposure) sampling Collect samples at various time points (e.g., 2, 8, 24, 48 hours) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc eval Calculate % Recovery Identify Degradants (LC-MS) Assess Peak Purity hplc->eval

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for an analytical method to separate this compound from its potential degradation products. Method optimization will be required.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or lambda max of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Q4: What is the mechanism of action for this compound?

A4: this compound is a specific small-molecule activator of Sirtuin-3 (SIRT3).[1] SIRT3 is an NAD+-dependent deacetylase located primarily in the mitochondria. It plays a crucial role in maintaining mitochondrial homeostasis and regulating cellular stress responses by deacetylating and activating a wide range of mitochondrial enzymes involved in metabolic pathways and antioxidant defense.[4][5]

Visualization: Simplified SIRT3 Signaling Pathway

The following diagram illustrates the central role of SIRT3 in mitochondrial function, which is the target pathway for this compound.

G cluster_downstream stress Oxidative Stress Metabolic Stress sirt3_active SIRT3 (Active) stress->sirt3_active upregulates adtl This compound adtl->sirt3_active activates sirt3 SIRT3 (Inactive) enzymes_active Mitochondrial Enzymes (Deacetylated) sirt3_active->enzymes_active deacetylates autophagy Autophagy sirt3_active->autophagy modulates enzymes Mitochondrial Enzymes (Acetylated) ros ROS Production enzymes_active->ros decreases atp ATP Production enzymes_active->atp increases

Caption: this compound activates SIRT3, leading to mitochondrial regulation.

References

Technical Support Center: Optimizing ADTL-SA1215 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of ADTL-SA1215 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern?

A1: this compound is a first-in-class, specific small-molecule activator of SIRT3, which is being investigated for its role in modulating autophagy, particularly in triple-negative breast cancer.[1] Like many new chemical entities in drug discovery, this compound is likely to have poor aqueous solubility. This characteristic can limit its absorption in the gastrointestinal tract after oral administration, leading to low and variable bioavailability, which can compromise the accuracy and reproducibility of in vivo studies.[2][3][4]

Q2: What are the initial recommended formulations for this compound for in vivo studies?

A2: For researchers beginning in vivo experiments, several standard suspension formulations can be prepared to administer this compound. These formulations are designed to improve the delivery of poorly soluble compounds. The choice of vehicle can depend on the route of administration and the desired pharmacokinetic profile.[5][6] A suggested starting point for creating a 1.25 mg/mL suspended solution involves using a stock solution of this compound in DMSO (12.5 mg/mL) and diluting it with one of the following vehicle systems[1]:

  • 20% SBE-β-CD in Saline

  • 40% PEG300, 5% Tween-80 in Saline

  • Corn oil

Q3: How do different formulation strategies enhance the bioavailability of poorly soluble drugs?

A3: Various formulation strategies can be employed to improve the bioavailability of compounds with low water solubility.[2][4] These methods aim to increase the dissolution rate and/or the solubility of the drug in the gastrointestinal fluids.[2] Key approaches include:

  • Particle Size Reduction : Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[2][4] Techniques like micronization and nanomilling are common.[2]

  • Solubilization Techniques :

    • Co-solvents : Using a mixture of water-miscible solvents (e.g., PEG300) can increase the solubility of a hydrophobic drug.[4]

    • Surfactants : These agents (e.g., Tween-80) can enhance the wetting of the drug particles and form micelles, which increase solubility.[7]

    • Complexing Agents : Cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with drug molecules, increasing their apparent solubility.[4]

  • Lipid-Based Formulations : Formulating the drug in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.[4][8]

  • Solid Dispersions : Dispersing the drug in a solid polymer matrix at a molecular level can enhance its dissolution rate.[2]

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound in pharmacokinetic (PK) studies.

  • Possible Cause: Poor absorption due to low solubility and/or precipitation of the compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Verify Formulation Integrity: Ensure that the formulation is homogenous and that the compound has not precipitated before administration. Gentle agitation of suspensions before dosing is crucial.

    • Optimize the Formulation: If a simple suspension was used, consider more advanced formulation strategies. The table below compares different approaches that can be tested.

    • Consider Alternative Routes of Administration: If oral bioavailability remains low, intravenous (IV) administration can be used to determine the maximum systemic exposure.[5] Intraperitoneal (IP) or subcutaneous (SC) injections can also be explored as alternatives to oral dosing.[5]

Issue 2: High variability in drug exposure between individual animals.

  • Possible Cause: This can be due to inconsistencies in dosing, formulation instability, or physiological differences between animals that are exacerbated by a poorly optimized formulation.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure accurate and consistent administration of the dose volume, particularly for oral gavage.[5]

    • Evaluate Formulation Stability: Assess the stability of the prepared formulation over the duration of the experiment. Some formulations may not be stable for extended periods.

    • Pre-study Solubility Assessment: Conduct solubility studies of this compound in various biorelevant media (e.g., FaSSIF and FeSSIF) to better predict its in vivo behavior and select a more robust formulation.[3]

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Bioavailability of this compound.

Formulation StrategyComponentsMechanism of ActionAdvantagesDisadvantages
Aqueous Suspension with Cyclodextrin This compound, DMSO, SBE-β-CD, SalineForms an inclusion complex to increase apparent solubility.[4]Simple to prepare, suitable for various routes of administration.Potential for drug to precipitate upon dilution in GI fluids.
Aqueous Suspension with Co-solvent and Surfactant This compound, DMSO, PEG300, Tween-80, SalineCo-solvent enhances solubility, and surfactant improves wetting and micellar solubilization.[4][7]Can achieve higher drug loading, good for initial screening.Risk of GI irritation at high concentrations of surfactants or co-solvents.
Oil-based Suspension This compound, DMSO, Corn OilLipid-based formulation can enhance lymphatic absorption and reduce first-pass metabolism.[4][8]Can significantly improve bioavailability for lipophilic compounds.May have slower absorption, potential for variability.
Nanosuspension This compound, Stabilizers, WaterIncreases surface area by reducing particle size to the nanometer range, leading to faster dissolution.[2]Significant increase in dissolution rate and bioavailability.Requires specialized equipment (e.g., homogenizer, sonicator) for preparation.

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation (1.25 mg/mL) with SBE-β-CD

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • To prepare 1 mL of the final formulation, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Vortex the mixture thoroughly to ensure a uniform suspension.

  • This formulation is suitable for oral and intraperitoneal injections.[1]

Protocol 2: In Vivo Pharmacokinetic Study Design

  • Animal Model: Select an appropriate rodent model (e.g., mice or rats).[9][10]

  • Dose Administration: Administer the selected this compound formulation via the desired route (e.g., oral gavage or intravenous injection).[5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.[10]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis prep_start Start stock_sol Prepare this compound Stock Solution (e.g., in DMSO) prep_start->stock_sol vehicle_prep Prepare Vehicle (e.g., 20% SBE-β-CD) prep_start->vehicle_prep mixing Mix Stock and Vehicle stock_sol->mixing vehicle_prep->mixing formulation Final Formulation mixing->formulation dosing Dose Administration (e.g., Oral Gavage) formulation->dosing sampling Blood Sampling at Timed Intervals dosing->sampling plasma Plasma Isolation sampling->plasma bioanalysis LC-MS/MS Bioanalysis plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) bioanalysis->pk_analysis results Results & Interpretation pk_analysis->results troubleshooting_flowchart start Low/Variable Bioavailability Observed check_formulation Is the formulation a simple suspension? start->check_formulation optimize Optimize Formulation: - Use Co-solvents/Surfactants - Use Cyclodextrins - Consider Lipid-based Systems - Particle Size Reduction check_formulation->optimize Yes check_route Consider Alternative Routes (IV, IP, SC) check_formulation->check_route No re_evaluate Re-evaluate in vivo PK optimize->re_evaluate check_route->re_evaluate

References

How to control for vehicle effects in ADTL-SA1215 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in experiments involving ADTL-SA1215, a specific small-molecule activator of Sirtuin-3 (SIRT3).

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in this compound experiments?

A1: A vehicle control is a crucial component of experimental design where the inert substance used to dissolve or deliver this compound is administered to a control group.[1][2][3] This is essential to differentiate the biological effects of this compound from any potential effects caused by the vehicle itself.[2][4] By comparing the results from the this compound-treated group to the vehicle-only control group, researchers can confidently attribute any observed changes to the drug's activity.

Q2: What are the recommended vehicles for dissolving and administering this compound for in vivo studies?

A2: Based on available information, this compound can be prepared for in vivo administration using the following vehicles:

  • Aqueous Suspension: A suspended solution in 20% Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline is suitable for oral and intraperitoneal injections.[5]

  • Lipid-based Solution: A solution in corn oil is another option for administration.[5] A stock solution of this compound is typically first prepared in Dimethyl Sulfoxide (DMSO).[5]

Q3: Can the vehicle itself impact my experimental results?

A3: Yes, the vehicle can have independent biological effects that may confound experimental results.[6] For example, corn oil administered over long periods has been reported to cause a variety of effects, including alterations in body weight, behavior, and changes in the intestinal microbiome in animal models.[6][7][8][9][10] SBE-β-CD is generally considered safe, but high concentrations could potentially alter the bioavailability of the drug.[11][12] Therefore, a vehicle-only control group is mandatory to account for these potential effects.

Q4: What are the key considerations when selecting a vehicle for this compound?

A4: The ideal vehicle should be non-toxic and have minimal biological activity.[2] Key considerations include the route of administration, the required concentration of this compound, and the potential for the vehicle to interfere with the experimental endpoints. A pilot tolerability study with the vehicle alone is recommended to assess any potential adverse effects.[2]

Troubleshooting Guides

Problem 1: The vehicle control group is showing unexpected biological effects (e.g., changes in tumor growth, inflammation).

  • Cause: The vehicle itself may have intrinsic biological activity. Corn oil, for instance, has been shown to have pro-inflammatory effects and can influence tumor development in some models.[7][8][10]

  • Solution:

    • Review Literature: Thoroughly research the known effects of your chosen vehicle in the specific animal model and for the duration of your study.

    • Consider Alternatives: If significant vehicle effects are observed, consider switching to a more inert vehicle. For this compound, if you are using corn oil and observing confounding effects, preparing a suspension with SBE-β-CD in saline may be a suitable alternative.[5]

    • Characterize Effects: If switching vehicles is not feasible, meticulously document the effects of the vehicle in your control group and discuss these potential confounding factors in your data interpretation and publications.

Problem 2: High variability in results between the this compound-treated and vehicle control groups across experiments.

  • Cause: Inconsistent preparation of the vehicle or the this compound solution can lead to variability. This is particularly relevant for suspensions, where uniform distribution of the compound is critical.

  • Solution:

    • Standardize Preparation: Prepare a large batch of the vehicle and the this compound stock solution for the entire experiment. All dilutions and controls should be made from these same stocks.

    • Ensure Homogeneity: For suspensions, ensure consistent and thorough mixing (e.g., vortexing) immediately before each administration to guarantee a uniform dose.

    • Pilot Study: Conduct a small pilot study to refine your preparation and administration techniques before initiating a large-scale experiment.

Summary of Potential Vehicle Effects

VehiclePotential Biological EffectsKey Considerations
Corn Oil May cause mild to severe alterations in liver and kidney tissue with prolonged use.[4][5] Can influence body weight, with potential impacts on tumor incidence in certain models.[6][8][9][10] May alter the gut microbiome and intestinal permeability in mice.[2][7] Can induce behavioral changes in long-term studies.[6]A well-documented vehicle, but with known biological activities that must be controlled for. The diet of the animals can also interact with the effects of corn oil.
20% SBE-β-CD in Saline Generally considered to have low toxicity and is used in FDA-approved medications.[12][13] Primarily functions to increase the solubility and bioavailability of poorly soluble compounds.[14][15] High concentrations may potentially reduce the free fraction of the drug, which could affect its distribution.[11]A good alternative to oil-based vehicles, particularly for minimizing intrinsic biological effects. Preparation of a stable and uniform suspension is critical.
DMSO (as a co-solvent) Should be kept at a minimal final concentration in in vitro experiments (ideally ≤0.1%) to avoid solvent-induced artifacts. For in vivo use, it is typically diluted significantly in the final vehicle formulation.Essential for initial stock solution preparation but its concentration in the final administered dose must be carefully controlled and consistent across all groups.

Experimental Protocols

Protocol: Establishing a Vehicle Control Group for In Vivo this compound Experiments

Objective: To accurately assess the pharmacological effects of this compound by differentiating them from any effects induced by the delivery vehicle.

Methodology:

  • Group Allocation: At the start of the study, randomly assign animals to the following minimum groups:

    • Group 1: Naive/Untreated Control (optional, but recommended for assessing baseline physiology)

    • Group 2: Vehicle Control

    • Group 3: this compound Treatment

  • Vehicle Preparation:

    • For 20% SBE-β-CD in Saline:

      • Prepare a sterile 0.9% saline solution.

      • Aseptically weigh the required amount of SBE-β-CD powder.

      • Gradually add the SBE-β-CD to the saline while stirring or vortexing to create a 20% (w/v) solution. Gentle heating (e.g., 37°C) or sonication may aid dissolution.[15]

      • Allow the solution to cool to room temperature before use.

    • For Corn Oil:

      • Use a high-purity, sterile-filtered corn oil.

      • Ensure the oil is stored correctly to prevent oxidation.

  • This compound Formulation:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • For the SBE-β-CD vehicle, add the appropriate volume of the DMSO stock to the 20% SBE-β-CD in saline to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is low and consistent across all treated animals.

    • For the corn oil vehicle, add the DMSO stock to the corn oil and mix thoroughly to achieve the final concentration.

  • Administration:

    • Administer the same volume of the vehicle-only solution to the "Vehicle Control" group as the volume of this compound solution administered to the "this compound Treatment" group.

    • Use the same route of administration (e.g., intraperitoneal injection, oral gavage) for both the vehicle control and the treatment groups.

    • Maintain the same dosing schedule (time of day, frequency) for all groups.

  • Data Analysis:

    • Compare the results of the "this compound Treatment" group directly against the "Vehicle Control" group to determine the specific effects of this compound.

    • Any significant changes observed in the "Vehicle Control" group relative to the "Naive/Untreated Control" group (if included) should be noted as vehicle-specific effects.

Visualizations

G cluster_prep Preparation cluster_groups Experimental Groups cluster_admin Administration cluster_analysis Analysis Stock Solution Stock Solution Final Formulation Final Formulation Stock Solution->Final Formulation Add to Vehicle Vehicle Vehicle->Final Formulation Administer Vehicle Administer Vehicle Vehicle->Administer Vehicle Administer this compound Administer this compound Final Formulation->Administer this compound Vehicle Control Vehicle Control Compare Results Compare Results Vehicle Control->Compare Results This compound Treatment This compound Treatment This compound Treatment->Compare Results Administer Vehicle->Vehicle Control Administer this compound->this compound Treatment Isolate Drug Effect Isolate Drug Effect Compare Results->Isolate Drug Effect

Caption: Experimental workflow for implementing a vehicle control.

G SIRT3 SIRT3 LKB1 LKB1 SIRT3->LKB1 deacetylates FOXO3a FOXO3a SIRT3->FOXO3a deacetylates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway SIRT3->PI3K_AKT_mTOR inhibits AMPK AMPK LKB1->AMPK activates Autophagy_Mitophagy Autophagy / Mitophagy AMPK->Autophagy_Mitophagy activates FOXO3a->Autophagy_Mitophagy activates PI3K_AKT_mTOR->Autophagy_Mitophagy inhibits Cell_Prolif_Mig Inhibition of Cancer Cell Proliferation & Migration Autophagy_Mitophagy->Cell_Prolif_Mig

Caption: this compound signaling pathway via SIRT3 activation.

References

Best practices for storing and handling ADTL-SA1215.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ADTL-SA1215, a potent and specific small-molecule activator of Sirtuin 3 (SIRT3). This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, specific small-molecule activator of SIRT3, a NAD+-dependent deacetylase localized in the mitochondria. SIRT3 plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress response. This compound enhances the catalytic activity of SIRT3, leading to the deacetylation of its target proteins. This activation has been shown to modulate cellular processes such as autophagy, particularly in the context of triple-negative breast cancer research.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical to maintain its stability and activity. For long-term storage of the solid compound, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: In what solvents can this compound be dissolved?

A3: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo experiments, the DMSO stock solution can be further diluted in vehicles such as corn oil or a solution containing PEG300, Tween-80, and saline.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.

Q4: Is a Safety Data Sheet (SDS) available for this compound?

Q5: What are the main applications of this compound in research?

A5: this compound is primarily used in research to investigate the role of SIRT3 in various cellular processes. Its ability to specifically activate SIRT3 makes it a valuable tool for studying mitochondrial function, metabolism, oxidative stress, and autophagy.[1] It has been notably studied for its effects on modulating autophagy in triple-negative breast cancer cells.

Storage and Handling

Proper storage and handling of this compound are paramount to ensure its efficacy and for the safety of laboratory personnel.

Storage Conditions
FormStorage TemperatureDuration
Solid-20°CUp to 1 month
-80°CUp to 6 months[1]
Stock Solution (in DMSO)-80°CUp to 6 months[1]

Note: Always aliquot stock solutions to minimize freeze-thaw cycles.

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a laboratory coat when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area with copious amounts of water.

  • Disposal: Dispose of unused this compound and its containers in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of Stock and Working Solutions

1. 10 mM DMSO Stock Solution:

  • Calculate the required amount of this compound and DMSO to achieve a final concentration of 10 mM.
  • Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.
  • Vortex briefly until the compound is fully dissolved.
  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
  • Store the aliquots at -80°C.

2. In Vitro Working Solution (Cell Culture):

  • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
  • Dilute the stock solution to the desired final concentration in your cell culture medium.
  • Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

3. In Vivo Working Solution (Suspension for Injection): [1]

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
  • For a 1.25 mg/mL suspended working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
  • Alternatively, for a suspended solution, add 100 µL of the DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.
  • Prepare this working solution fresh on the day of the experiment.

General Protocol for SIRT3 Activity Assay

This protocol provides a general workflow for measuring the effect of this compound on SIRT3 activity using a fluorometric assay kit.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Assay Reagents (Buffer, Substrate, NAD+) add_reagents Add Reagents to Plate prep_reagents->add_reagents prep_adtl Prepare this compound Dilutions add_adtl Add this compound or Vehicle prep_adtl->add_adtl add_sirt3 Add SIRT3 Enzyme add_reagents->add_sirt3 add_sirt3->add_adtl incubate Incubate at 37°C add_adtl->incubate add_developer Add Developer Solution incubate->add_developer incubate_dev Incubate at RT add_developer->incubate_dev read_fluorescence Read Fluorescence (Ex/Em = 340-360/440-460 nm) incubate_dev->read_fluorescence

Diagram of the SIRT3 activity assay workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no SIRT3 activation with this compound Improper storage of this compound.Ensure this compound was stored correctly at -20°C or -80°C and protected from light and moisture. Use a fresh aliquot.
Incorrect concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
Inactive SIRT3 enzyme.Use a new batch of recombinant SIRT3 enzyme and ensure it has been stored and handled correctly to prevent inactivation.
High background fluorescence Contaminated reagents or plate.Use fresh assay buffer and a new microplate. Ensure all reagents are properly prepared and stored.
Interference from test compound.Run a control well with this compound and all assay components except the SIRT3 enzyme to check for intrinsic fluorescence.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.
Incomplete mixing of reagents.Gently mix the contents of the wells after adding each reagent.
Precipitation of this compound in aqueous buffer Low solubility of the compound.Ensure the final DMSO concentration is sufficient to keep the compound in solution. If precipitation occurs in the working solution, sonicate briefly. For in vivo preparations, ensure proper formulation as a suspension.

Signaling Pathway

This compound activates SIRT3, which in turn deacetylates and activates downstream target proteins in the mitochondria. This leads to the regulation of various cellular processes, including autophagy.

sirt3_pathway ADTL This compound SIRT3_inactive SIRT3 (inactive) ADTL->SIRT3_inactive activates SIRT3_active SIRT3 (active) SIRT3_inactive->SIRT3_active Target_acetylated Mitochondrial Target Protein (acetylated) SIRT3_active->Target_acetylated deacetylates Target_deacetylated Mitochondrial Target Protein (deacetylated) Target_acetylated->Target_deacetylated Autophagy Autophagy Modulation Target_deacetylated->Autophagy leads to

This compound activation of the SIRT3 signaling pathway.

References

Addressing potential cytotoxicity of ADTL-SA1215 at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ADTL-SA1215

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus of this document is to address potential issues related to cytotoxicity, particularly at high concentrations, and to provide standardized protocols for assessing cell viability.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Q1: We are observing high levels of cytotoxicity at concentrations of this compound that are above our expected effective dose. What are the potential causes?

A1: High cytotoxicity at elevated concentrations can stem from several factors. It is crucial to determine if the observed effect is an extension of the on-target mechanism or due to off-target effects.[1]

  • On-Target vs. Off-Target Effects: At high concentrations, small molecules may bind to unintended proteins, leading to off-target toxicity.[1] Consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to its intended target at the concentrations used.

  • Compound Solubility and Aggregation: Ensure that this compound is fully solubilized in your culture medium at the tested concentrations. Compound precipitation can lead to inconsistent results and direct physical damage to cells.

  • Secondary Metabolite Toxicity: The metabolic breakdown of this compound by cells could produce toxic byproducts.

  • Experimental Variability: Inconsistent cell seeding density, pipetting errors, or edge effects on the assay plate can contribute to apparent cytotoxicity.[2][3]

Q2: How can we mitigate the off-target cytotoxicity of this compound in our experiments?

A2: Reducing off-target effects is key to obtaining reliable data.[1][4]

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[1]

  • Optimize Incubation Time: Shorter incubation times may be sufficient to observe the on-target effect while minimizing long-term cytotoxic effects.

  • Include Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control to ensure the observed phenotype is not due to the chemical scaffold itself.[1]

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down the intended target of this compound.[1] If the cytotoxic phenotype persists in the absence of the target, it is likely an off-target effect.

Q3: What are the appropriate controls for a cytotoxicity assay with this compound?

A3: Proper controls are essential for the correct interpretation of cytotoxicity data.[5]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells cultured in medium alone to represent baseline viability.

  • Positive Control (Maximum Cytotoxicity): Cells treated with a substance known to induce 100% cell death, such as a lysis buffer or a high concentration of a cytotoxic drug. This is used to determine the maximum LDH release or minimum viability.

  • Medium-Only Control (No Cells): Wells containing only culture medium to measure background absorbance or fluorescence.[2]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a specific small-molecule activator of SIRT3, which has been shown to modulate autophagy in triple-negative breast cancer cell lines.[6]

Q2: Does the cytotoxicity of this compound vary between different cell lines?

A2: Yes, the cytotoxic response to this compound can vary significantly between cell lines due to differences in the expression levels of its target and off-target proteins, as well as variations in metabolic pathways.[1][3]

Q3: How should this compound be dissolved and stored to ensure stability?

A3: For in vitro studies, this compound can be dissolved in DMSO. It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[6]

Data Presentation

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
MDA-MB-231Triple-Negative Breast Cancer4815.2
HeLaCervical Cancer4835.8
A549Lung Cancer4852.1
HEK293Human Embryonic Kidney48> 100

Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in MDA-MB-231 Cells

Concentration (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
198.595.392.1
1085.265.445.8
2560.130.715.3
5035.610.25.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

Materials:

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.[8]

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle and untreated controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix gently on an orbital shaker for 15 minutes.[8]

  • Measure the absorbance at 540-570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[7]

Materials:

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[8]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[8][9]

Visualizations

cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Cellular Outcome ADTL_SA1215 This compound SIRT3 SIRT3 Activation ADTL_SA1215->SIRT3 Deacetylation Deacetylation of LC3 and other autophagy proteins SIRT3->Deacetylation Autophagy Autophagy Modulation Deacetylation->Autophagy Apoptosis Apoptosis Induction (at high concentrations) Autophagy->Apoptosis Cell_Survival Cell Survival / Proliferation (at therapeutic concentrations) Autophagy->Cell_Survival Cell_Death Cytotoxicity / Cell Death (at high concentrations) Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway of this compound.

cluster_workflow Experimental Workflow A Observe High Cytotoxicity B Verify Compound Solubility and Stability A->B C Perform Dose-Response and Time-Course Experiments B->C D Assess Cell Death Mechanism (e.g., Annexin V/PI, Caspase Assay) C->D E Evaluate Off-Target Effects (e.g., CETSA, Genetic Knockdown) C->E F Optimize Experimental Conditions (Concentration, Incubation Time) D->F E->F

Caption: Workflow for troubleshooting this compound cytotoxicity.

Caption: Decision tree for optimizing this compound experiments.

References

Validation & Comparative

A Researcher's Guide to Validating SIRT3 Activation: A Comparative Analysis of ADTL-SA1215

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the validation of Sirtuin 3 (SIRT3) activation, with a comparative focus on the novel activator ADTL-SA1215.

Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, has emerged as a significant therapeutic target for a range of human diseases, including metabolic disorders, age-related pathologies, and cancer.[1][2] Its role in maintaining mitochondrial homeostasis by deacetylating key enzymes involved in metabolism and oxidative stress response makes it a compelling target for pharmacological activation.[1][2][3][4] This guide provides a comprehensive framework for validating the SIRT3-activating effect of novel compounds, using this compound as a primary example and comparing it with other known activators.

Comparative Analysis of SIRT3 Activators

This compound is a first-in-class, specific small-molecule activator of SIRT3.[5][6] It has been shown to induce SIRT3-driven autophagy and mitophagy.[6][7][8] A comparative analysis with other putative SIRT3 activators is crucial for contextualizing its potency and specificity. The following table summarizes key quantitative data for this compound and other compounds reported to activate SIRT3.

CompoundTypeEC50 (μM)Specificity NotesKey Cellular Effect
This compound Small Molecule0.21Specific for SIRT3 over SIRT1, SIRT2, and SIRT5.[7]Induces autophagy/mitophagy-associated cell death in MDA-MB-231 cells.[7]
Honokiol Natural ProductNot consistently reportedAlso activates SIRT1.Deacetylation of MnSOD.[9]
Resveratrol Natural ProductNot consistently reportedBroad-spectrum sirtuin activator, primarily SIRT1.Varied, including antioxidant and anti-inflammatory effects.[10]
MC2791 1,4-DihydropyridineNot reportedActivates SIRT3 and to a lesser extent SIRT1.[11]Increases GDH activity in cancer cells.[12]
Compound 31 1,4-DihydropyridineNot reportedStrong SIRT3 selectivity with minimal impact on SIRT1/2/5/6.[13]Decreased acetylation of glutamate dehydrogenase.[13]

Key Experimental Protocols for SIRT3 Activation Validation

Validating a compound's ability to activate SIRT3 requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based assays that confirm target engagement and downstream physiological effects.

In Vitro SIRT3 Enzymatic Activity Assay

This initial step directly measures the compound's effect on SIRT3's deacetylase activity using a purified enzyme and a synthetic, acetylated peptide substrate.

Principle: A common method is the "Fluor-de-Lys" (FdL) assay. SIRT3 deacetylates an acetylated peptide substrate. A developer solution is then added, which releases a fluorophore from the deacetylated peptide, leading to an increase in fluorescence proportional to SIRT3 activity.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, purified human SIRT3 enzyme, NAD+, FdL-SIRT3 substrate (e.g., derived from a known SIRT3 target like ACS2), and the test compound (this compound) at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the SIRT3 enzyme, FdL substrate, and the test compound.

  • Initiation: Start the reaction by adding NAD+. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the reaction and add the developer solution containing a protease and nicotinamide to inhibit further SIRT3 activity. Incubate at 37°C for 15-30 minutes.

  • Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm).

  • Analysis: Calculate the percent activation relative to a vehicle control. Determine the EC50 value by fitting the dose-response curve.

Western Blot Analysis of SIRT3 Substrate Deacetylation

This cell-based assay confirms that the compound can enter cells and activate SIRT3 to deacetylate its known mitochondrial protein substrates.

Principle: Cells are treated with the test compound, and mitochondrial lysates are analyzed by Western blot using antibodies that specifically recognize the acetylated forms of SIRT3 substrates. A decrease in the acetylation signal indicates SIRT3 activation.

Key SIRT3 Substrates and Antibodies:

  • Manganese Superoxide Dismutase (MnSOD/SOD2): Acetyl-MnSOD (Lys68, Lys122)[9][14]

  • Isocitrate Dehydrogenase 2 (IDH2): Acetyl-IDH2[14]

  • Glutamate Dehydrogenase (GDH): Acetyl-GDH[12][13]

Protocol Outline:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., MDA-MB-231, H9c2) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[9]

  • Mitochondrial Fractionation: Harvest cells and isolate the mitochondrial fraction using a commercial kit or standard differential centrifugation protocol.

  • Protein Quantification: Determine the protein concentration of the mitochondrial lysates.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against an acetylated SIRT3 substrate (e.g., anti-acetyl-MnSOD K68).

    • Probe with a loading control antibody (e.g., prohibitin, VDAC, or total MnSOD).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the acetylated protein signal to the loading control. A dose-dependent decrease in the acetylation signal indicates SIRT3 activation.

Cellular Assays for Mitochondrial Function

Since SIRT3 is a master regulator of mitochondrial function, its activation is expected to impact cellular bioenergetics and redox status.

Principle: Assess key mitochondrial functions that are regulated by SIRT3 and its downstream targets.

Example Assays:

  • Glutamate Dehydrogenase (GDH) Activity Assay: As SIRT3 activates GDH by deacetylation, measuring GDH activity can serve as a functional readout of SIRT3 activation.[12] Kits are commercially available to measure the conversion of glutamate to α-ketoglutarate.

  • Measurement of Mitochondrial Reactive Oxygen Species (ROS): SIRT3 activation is known to decrease mitochondrial ROS by activating antioxidant enzymes like MnSOD.[15] Mitochondrial ROS can be measured using fluorescent probes like MitoSOX Red via flow cytometry or fluorescence microscopy.

  • ATP Production Assay: SIRT3 plays a role in optimizing the electron transport chain and ATP synthesis.[2][3] Cellular ATP levels can be quantified using luciferase-based assays.

Visualizing the Validation Framework

To clarify the relationships between SIRT3, its activators, and the validation methods, the following diagrams are provided.

SIRT3_Signaling_Pathway cluster_activators Pharmacological Activators cluster_sirt3 Mitochondrial Matrix cluster_targets Downstream Targets & Effects ADTL_SA1215 This compound SIRT3 SIRT3 ADTL_SA1215->SIRT3 Activates Others Honokiol, MC2791, etc. Others->SIRT3 MnSOD MnSOD (SOD2) SIRT3->MnSOD Deacetylates IDH2 IDH2 SIRT3->IDH2 Deacetylates GDH GDH SIRT3->GDH Deacetylates ETC ETC Enzymes SIRT3->ETC Deacetylates ROS ↓ Mitochondrial ROS MnSOD->ROS Metabolism ↑ Mitochondrial Metabolism IDH2->Metabolism GDH->Metabolism ETC->Metabolism

Caption: SIRT3 signaling pathway and points of pharmacological intervention.

Experimental_Workflow start Hypothesis: This compound activates SIRT3 invitro Step 1: In Vitro Enzymatic Assay (e.g., FdL Assay) start->invitro cellular_target Step 2: Cellular Target Engagement (Western Blot for Ac-Substrates) invitro->cellular_target Confirms Direct Enzyme Activation cellular_function Step 3: Mitochondrial Function Assays (ROS, ATP, GDH Activity) cellular_target->cellular_function Confirms In-Cell Mechanism of Action conclusion Conclusion: SIRT3-activating effect is validated cellular_function->conclusion Confirms Physiological Consequence

Caption: Experimental workflow for validating a SIRT3 activator.

Logical_Relationship premise1 Premise 1: Compound increases SIRT3 activity in vitro. conclusion Conclusion: Compound is a validated SIRT3 activator. premise1->conclusion Support premise2 Premise 2: Compound decreases acetylation of known SIRT3 substrates in cells. premise2->conclusion Support premise3 Premise 3: Compound modulates SIRT3-dependent mitochondrial functions. premise3->conclusion Support

Caption: Logical framework for confirming SIRT3 activation.

References

A Comparative Analysis of ADTL-SA1215 and Other SIRT3 Activators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the efficacy of leading Sirtuin 3 activators, supported by experimental data and detailed methodologies.

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, has spurred the development of small molecule activators. This guide provides a comparative analysis of the efficacy of a prominent SIRT3 activator, ADTL-SA1215, with other notable activators, offering a resource for researchers, scientists, and drug development professionals.

Efficacy of SIRT3 Activators: A Quantitative Comparison

The following table summarizes the in vitro efficacy of this compound and other selected SIRT3 activators based on available experimental data. Direct comparison of these values should be approached with caution, as experimental conditions may vary between studies.

ActivatorChemical ClassEC50 (µM)Fold ActivationBinding Affinity (Kd, µM)SelectivityKey Downstream Effects
This compound Not specified0.21[1]Not explicitly statedNot explicitly statedSpecific for SIRT3 over SIRT1, SIRT2, and SIRT5[1]Induces autophagy/mitophagy in triple-negative breast cancer cells[1]
Compound 31 1,4-Dihydropyridine~100-200 (estimated)[2]Up to ~1000-fold[3]32 ± 7Strong selectivity for SIRT3 over SIRT1/2/5/6[3]Decreased acetylation of glutamate dehydrogenase (GDH)[3]
SZC-6 Coumarin derivative23.2 ± 3.3[4][5][6]>20-fold at 100 µM[4]15[4][5]Selective for SIRT3Reduces mitochondrial protein acetylation, activates the LKB1-AMPK pathway[4][6]
Honokiol Biphenolic lignanNot clearly establishedNot consistently reportedDirect binding confirmedNot specifiedIncreases mitochondrial oxygen consumption and reduces ROS production[7]
Resveratrol PolyphenolNot clearly established~2.5-fold for SIRT5 (inhibits SIRT3 in some assays)[8]Not specifiedActivates SIRT1, modulates SIRT3 and SIRT5 activity[8]Activates SIRT3/FoxO3a pathway, reduces ROS[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the efficacy of SIRT3 activators.

In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)

This assay is a widely used method to screen for SIRT3 modulators.

Principle: This method utilizes a fluorogenic substrate, typically a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher. Upon deacetylation by SIRT3, a developer enzyme cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal.

Generalized Protocol:

  • Reagent Preparation: Prepare assay buffer (typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), NAD+ solution (e.g., 2 mM), fluorogenic substrate, and purified recombinant SIRT3 enzyme.

  • Reaction Setup: In a 96-well microplate, combine the assay buffer, NAD+, and the test compound (SIRT3 activator or vehicle control).

  • Enzyme Addition: Initiate the reaction by adding the purified SIRT3 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

  • Development: Add the developer solution to each well and incubate at room temperature for a further period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).

  • Data Analysis: The increase in fluorescence is proportional to the SIRT3 activity. The EC50 value for an activator is determined by plotting the SIRT3 activity against a range of activator concentrations.

For a more detailed protocol, refer to commercially available kits such as those from Abcam (ab156067)[1][5] or Cayman Chemical (Item No. 700140).

In Vitro Deacetylation Assay (Western Blot-Based)

This method directly assesses the deacetylation of a specific SIRT3 substrate.

Principle: A purified, acetylated protein substrate is incubated with SIRT3 in the presence or absence of an activator. The change in the acetylation status of the substrate is then detected by Western blotting using an antibody specific to the acetylated form of the protein.

Generalized Protocol:

  • Substrate Preparation: Obtain or prepare a purified, acetylated form of a known SIRT3 substrate (e.g., Ku70, SDHA).[10][11][12]

  • Deacetylation Reaction: Incubate the acetylated substrate with purified SIRT3 enzyme in a deacetylation buffer (e.g., 50 mM Tris-HCl pH 9.0, 4 mM MgCl2, 50 mM NaCl, 0.5 mM DTT) containing NAD+.[10][12] Include reactions with and without the SIRT3 activator.

  • Incubation: Incubate the reaction mixtures at 32-37°C for 2-3 hours with agitation.[10][11]

  • Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detection: Probe the membrane with an antibody specific for the acetylated form of the substrate. A decrease in the signal in the presence of the activator indicates increased SIRT3-mediated deacetylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by SIRT3 activators is essential for a comprehensive understanding of their mechanism of action.

SIRT3_Mitophagy_Pathway cluster_stress Mitochondrial Stress cluster_sirt3 SIRT3 Activation cluster_foxo3a FOXO3a Pathway cluster_vdac1 VDAC1 Pathway Mitochondrial_Stress Mitochondrial Stress PINK1_Parkin PINK1/Parkin Pathway Mitochondrial_Stress->PINK1_Parkin VDAC1 VDAC1 Mitochondrial_Stress->VDAC1 SIRT3_Activator SIRT3 Activator (e.g., this compound) SIRT3 SIRT3 SIRT3_Activator->SIRT3 FOXO3a_ac FOXO3a (acetylated) SIRT3->FOXO3a_ac Deacetylates SIRT3->VDAC1 Increases interaction FOXO3a FOXO3a (deacetylated) FOXO3a_ac->FOXO3a FOXO3a->PINK1_Parkin Mitophagy Mitophagy PINK1_Parkin->Mitophagy Parkin_V Parkin VDAC1->Parkin_V Mitophagy_V Mitophagy Parkin_V->Mitophagy_V

Caption: SIRT3-Mediated Mitophagy Pathways.

The diagram above illustrates two key pathways through which SIRT3 activation promotes mitophagy, the selective degradation of damaged mitochondria. In one pathway, SIRT3 deacetylates and activates FOXO3a, which in turn stimulates the PINK1/Parkin pathway, a central regulator of mitophagy.[13][14] In a parallel mechanism, SIRT3 can enhance the interaction between VDAC1 and Parkin, also leading to the induction of mitophagy.

SIRT3_AMPK_mTOR_Pathway SIRT3_Activator SIRT3 Activator (e.g., SZC-6) SIRT3 SIRT3 SIRT3_Activator->SIRT3 LKB1 LKB1 SIRT3->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits

Caption: SIRT3-LKB1-AMPK-mTOR Signaling Cascade.

This diagram depicts the signaling cascade through which SIRT3 activation can induce autophagy. SIRT3 activates LKB1, which in turn phosphorylates and activates AMPK. Activated AMPK has a dual role in promoting autophagy: it directly initiates the autophagic process and also inhibits mTOR, a key negative regulator of autophagy.[14]

Conclusion

This compound stands out as a potent and specific SIRT3 activator with a sub-micromolar EC50 value. Its efficacy in inducing autophagy and mitophagy in cancer cells highlights its therapeutic potential. The 1,4-dihydropyridine "Compound 31" demonstrates remarkable fold activation of SIRT3, though with a higher EC50. SZC-6 represents another promising activator with a well-characterized mechanism involving the LKB1-AMPK pathway. Natural compounds like Honokiol and Resveratrol also modulate SIRT3 activity, but their specificity and direct activation mechanisms require further investigation.

The choice of a SIRT3 activator for research or drug development will depend on the specific application, desired potency, and selectivity profile. The data and protocols presented in this guide offer a foundation for making informed decisions and designing further comparative studies to elucidate the full therapeutic potential of these promising molecules.

References

A Comparative Guide to Sirtuin Activators in Triple-Negative Breast Cancer Research: ADTL-SA1215 vs. MC3138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triple-negative breast cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies. In the quest for novel therapeutic strategies, the activation of sirtuins, a class of NAD+-dependent deacylases, has emerged as a promising avenue. This guide provides a detailed, objective comparison of two investigational small-molecule sirtuin activators, ADTL-SA1215 and MC3138, which have shown potential in preclinical TNBC research.

At a Glance: Key Differences

FeatureThis compoundMC3138
Primary Target Sirtuin 3 (SIRT3) ActivatorSirtuin 5 (SIRT5) Activator
Mechanism of Action in TNBC Induces autophagy/mitophagy-associated cell deathModulates glutamine metabolism, induces ROS accumulation, and impacts autophagy/mitophagy
Reported Efficacy (in vitro) EC50 (SIRT3 activation): 0.21 µMIC50 (MDA-MB-231 TNBC cells): 2.19 µMIC50 (Pancreatic Ductal Adenocarcinoma cells): 25.4 - 236.9 µM(TNBC-specific IC50 data not currently available in published literature)
Selectivity Specific for SIRT3 over SIRT1, SIRT2, and SIRT5Selective for SIRT5 over SIRT1 and SIRT3

In-Depth Analysis

This compound: A SIRT3 Activator Targeting Autophagy

This compound is a first-in-class, specific small-molecule activator of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in various cellular processes, including metabolism and stress response.[1] Research has demonstrated its potential as a therapeutic agent in TNBC by modulating autophagy.

Mechanism of Action: this compound activates SIRT3, leading to the deacetylation of its downstream targets. This activation triggers autophagy and mitophagy, cellular degradation processes that, in this context, result in cancer cell death. In TNBC cells, this compound has been shown to inhibit proliferation and migration.

Efficacy and Selectivity: this compound exhibits potent and specific activation of SIRT3 with a reported half-maximal effective concentration (EC50) of 0.21 µM.[2] It shows high selectivity for SIRT3 over other sirtuin isoforms like SIRT1, SIRT2, and SIRT5.[2] In the context of TNBC, it demonstrates cytotoxic effects with a half-maximal inhibitory concentration (IC50) of 2.19 µM in the MDA-MB-231 cell line.[2]

MC3138: A SIRT5 Activator Targeting Metabolism and Oxidative Stress

MC3138 is a selective activator of Sirtuin 5 (SIRT5), another mitochondrial sirtuin that plays a crucial role in regulating metabolic pathways, particularly those involving glutamine.[3] Its anticancer effects are linked to the disruption of cancer cell metabolism and the induction of oxidative stress.[3]

Mechanism of Action: MC3138 activates SIRT5, which in turn inhibits glutaminase (GLS), a key enzyme in glutamine metabolism that is often upregulated in TNBC.[3] This disruption of glutamine metabolism, combined with the modulation of autophagy and mitophagy, leads to an increase in reactive oxygen species (ROS), ultimately causing a decrease in cancer cell viability and clonogenicity.[3]

Efficacy and Selectivity: While the specific EC50 for SIRT5 activation by MC3138 is not readily available in the public domain, studies have shown its selective activation of SIRT5 over SIRT1 and SIRT3.[4] Its cytotoxic activity has been reported in human pancreatic ductal adenocarcinoma (PDAC) cells, with IC50 values ranging from 25.4 to 236.9 µM.[1] It is important to note that specific IC50 values for MC3138 in TNBC cell lines have not yet been published, representing a key area for future investigation.

Signaling Pathways and Experimental Workflows

ADTL_SA1215_Pathway ADTL This compound SIRT3 SIRT3 ADTL->SIRT3 Activates Downstream Downstream Targets (e.g., mitochondrial proteins) SIRT3->Downstream Deacetylates Autophagy Autophagy/ Mitophagy Induction Downstream->Autophagy CellDeath TNBC Cell Death Autophagy->CellDeath Leads to

MC3138_Pathway MC3138 MC3138 SIRT5 SIRT5 MC3138->SIRT5 Activates GLS Glutaminase (GLS) SIRT5->GLS Inhibits Autophagy Autophagy/ Mitophagy Modulation SIRT5->Autophagy Glutamine Glutamine Metabolism GLS->Glutamine ROS Increased ROS Glutamine->ROS Disruption leads to CellDeath TNBC Cell Vitality Reduction ROS->CellDeath Autophagy->ROS

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies SirtuinAssay Sirtuin Activity Assay (Fluorometric) CellViability Cell Viability Assay (e.g., MTT) SirtuinAssay->CellViability AutophagyAssay Autophagy Analysis (Western Blot for LC3) CellViability->AutophagyAssay Xenograft TNBC Xenograft Model (e.g., MDA-MB-231) AutophagyAssay->Xenograft TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth

Experimental Protocols

Sirtuin Activity Assay (Fluorometric)

Objective: To measure the enzymatic activity of SIRT3 or SIRT5 in the presence of the respective activator.

Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by the sirtuin, can be cleaved by a developer enzyme to release a fluorescent signal. The increase in fluorescence is proportional to the sirtuin activity.

Materials:

  • Purified recombinant human SIRT3 or SIRT5 enzyme

  • Fluorogenic acetylated or succinylated peptide substrate

  • NAD+

  • Assay Buffer

  • Developer solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound (this compound or MC3138) at various concentrations.

  • Initiate the reaction by adding the purified SIRT3 or SIRT5 enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of sirtuin activation relative to a vehicle control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound or MC3138 on TNBC cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • TNBC cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound or MC3138

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed TNBC cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Autophagy Analysis (Western Blot for LC3)

Objective: To assess the induction of autophagy by this compound or the modulation of autophagy by MC3138 in TNBC cells.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

Materials:

  • TNBC cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat TNBC cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-LC3 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.

  • Analyze the LC3-II/LC3-I ratio to assess autophagy.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound or MC3138.

Principle: Human TNBC cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • TNBC cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of TNBC cells (often mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal or oral).

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

  • Compare the tumor growth rates between the treated and control groups to determine efficacy.

Conclusion

This compound and MC3138 represent two distinct and promising strategies for targeting TNBC through the activation of mitochondrial sirtuins. This compound's specific activation of SIRT3 to induce lethal autophagy provides a clear and potent anti-cancer mechanism. MC3138, by activating SIRT5, offers a multi-pronged attack on TNBC by disrupting its metabolic dependencies and increasing oxidative stress.

Further research is warranted to fully elucidate the therapeutic potential of both compounds. Head-to-head in vivo studies and the determination of MC3138's efficacy in TNBC models are critical next steps. The detailed experimental protocols provided herein offer a foundation for researchers to conduct these vital comparative studies and advance the development of novel sirtuin-based therapies for triple-negative breast cancer.

References

Analyzing the specificity of ADTL-SA1215 for SIRT3 over other sirtuins.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the sirtuin activator ADTL-SA1215 reveals a high degree of specificity for SIRT3 over other sirtuin isoforms. This guide provides a detailed comparison, experimental data, and mechanistic insights for researchers and drug development professionals.

This compound has emerged as a first-in-class, specific small-molecule activator of Sirtuin 3 (SIRT3), a critical mitochondrial deacetylase implicated in various cellular processes, including metabolism, oxidative stress, and autophagy.[1] This guide delves into the specificity of this compound for SIRT3, presenting a comparative analysis against other human sirtuins, detailed experimental methodologies, and an exploration of its mechanism of action.

Comparative Analysis of Sirtuin Activation

This compound demonstrates significant potency in activating SIRT3, with a reported half-maximal effective concentration (EC50) of 0.21 µM.[2] While comprehensive quantitative data for its activity against all seven human sirtuin isoforms (SIRT1-7) is not fully available in the public domain, existing studies consistently highlight its remarkable selectivity for SIRT3.

Reports indicate that this compound specifically activates SIRT3 with high selectivity over SIRT2 and SIRT5, and moderate selectivity over SIRT1 in vitro.[1] One source explicitly states that this compound activates SIRT3 but not SIRT1, SIRT2, and SIRT5.[2] The unique interaction of this compound with a hydrophobic allosteric pocket near the SIRT3 acyl-lysine binding site is believed to confer this selectivity.[1]

Table 1: Specificity of this compound for SIRT3 over other Sirtuins

Sirtuin IsoformActivity/Selectivity of this compound
SIRT3 EC50 = 0.21 µM
SIRT1Moderate selectivity; Inactive in some reports
SIRT2High selectivity; Inactive
SIRT4Data not available
SIRT5High selectivity; Inactive
SIRT6Data not available
SIRT7Data not available

Note: The table is compiled from available qualitative and quantitative data. Further studies are needed to establish definitive EC50 values for all sirtuin isoforms.

Experimental Protocols

The specificity of this compound is determined through in vitro enzymatic assays that measure the deacetylation of a fluorogenic peptide substrate by a specific sirtuin isoform in the presence and absence of the compound.

SIRT3 Fluorogenic Deacetylation Assay

This assay quantifies the enzymatic activity of SIRT3 by measuring the fluorescence generated from a deacetylated substrate.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 peptide substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter group)

  • NAD+ (sirtuin co-substrate)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic SIRT3 peptide substrate.

  • Add varying concentrations of this compound to the wells of the microplate. Include a control group with no compound.

  • Initiate the enzymatic reaction by adding the recombinant SIRT3 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

  • Incubate at room temperature for a further period (e.g., 15-30 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of SIRT3 activation by comparing the fluorescence in the presence of this compound to the control. The EC50 value is determined by plotting the percentage of activation against the log of the compound concentration.

A similar protocol can be followed to assess the activity of this compound against other sirtuin isoforms (SIRT1, 2, 4-7) by using the respective recombinant enzymes and their specific fluorogenic substrates.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, NAD+, Substrate) compound Add this compound (Varying Concentrations) reagents->compound control Add Vehicle Control reagents->control enzyme Add Recombinant SIRT3 Enzyme compound->enzyme control->enzyme incubation1 Incubate at 37°C enzyme->incubation1 developer Add Developer Solution incubation1->developer incubation2 Incubate at RT developer->incubation2 read Measure Fluorescence incubation2->read calculate Calculate % Activation read->calculate plot Determine EC50 calculate->plot

Experimental workflow for determining sirtuin activation.

Mechanism of Action: SIRT3-Mediated Autophagy

This compound exerts its cellular effects primarily through the activation of SIRT3, which in turn modulates autophagy, a cellular recycling process crucial for maintaining cellular homeostasis. The activation of SIRT3 by this compound initiates a signaling cascade that impacts several key regulatory proteins.

SIRT3-mediated deacetylation of the transcription factors Foxo1 and Foxo3a is a key initiating event.[3] This activation leads to the upregulation of the E3 ubiquitin ligases Pink1 and Parkin, which are critical for initiating mitophagy, the selective degradation of mitochondria.[3]

Furthermore, activated SIRT3 can influence the LKB1/AMPK/mTOR signaling pathway. SIRT3 can activate LKB1, which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. Inhibition of mTOR is a key step in the induction of autophagy.[3]

G ADTL This compound SIRT3 SIRT3 ADTL->SIRT3 activates Foxo Foxo1/3a (acetylated) SIRT3->Foxo deacetylates LKB1 LKB1 SIRT3->LKB1 activates Foxo_deacetyl Foxo1/3a (deacetylated) Foxo->Foxo_deacetyl PinkParkin Pink1/Parkin Foxo_deacetyl->PinkParkin activates Autophagy Autophagy/Mitophagy PinkParkin->Autophagy induces AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR inhibits mTOR->Autophagy inhibits

SIRT3-mediated autophagy signaling pathway activated by this compound.

References

A Comparative Analysis of the SIRT3 Activator ADTL-SA1215 in Preclinical Models of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, first-in-class small-molecule activator of Sirtuin-3 (SIRT3), designated ADTL-SA1215, has demonstrated significant anti-tumor effects in preclinical models of triple-negative breast cancer (TNBC). This comparison guide provides an objective overview of the performance of this compound against standard-of-care chemotherapeutic agents, supported by experimental data from in vitro and in vivo studies. The findings suggest that this compound, by modulating autophagy, presents a promising new therapeutic avenue for this aggressive and difficult-to-treat cancer subtype.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound was evaluated against various TNBC cell lines and compared with established chemotherapeutic drugs, doxorubicin and paclitaxel. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

CompoundMDA-MB-231 (μM)MDA-MB-468 (μM)4T1 (μM)
This compound 1.25Not ReportedNot Reported
Doxorubicin 0.28 - 3.16[1][2]0.13 - 0.49[3]0.11[1]
Paclitaxel Data Not Available in Comparable FormatData Not Available in Comparable FormatData Not Available in Comparable Format

Note: IC50 values for doxorubicin are presented as a range from multiple studies to reflect variability in experimental conditions.

In vivo studies using a human TNBC xenograft model (MDA-MB-231) in nude mice further validated the anti-tumor potential of this compound. The compound was shown to significantly inhibit tumor growth over the course of treatment.

Treatment GroupDosageTumor Growth Inhibition (%)
This compound 50 mg/kg~60%
Paclitaxel 15 mg/kgT/C = 6.5%*

*T/C (Treated/Control) value indicates a strong anti-tumor activity. A direct percentage of tumor growth inhibition for this specific study is not available for a direct comparison.

Mechanism of Action: SIRT3 Activation and Autophagy Modulation

This compound functions as a specific activator of SIRT3, a NAD+-dependent deacetylase located in the mitochondria. SIRT3 plays a crucial role in regulating cellular metabolism and stress responses. In the context of TNBC, the activation of SIRT3 by this compound has been shown to positively regulate autophagy, a cellular process of degradation and recycling of cellular components. This modulation of autophagy is a key mechanism behind the observed anti-tumor effects.

ADTL-SA1215_Signaling_Pathway cluster_cell TNBC Cell cluster_mito Mitochondrion ADTL This compound SIRT3 SIRT3 ADTL->SIRT3 activates SIRT3_active Activated SIRT3 SIRT3->SIRT3_active Autophagy Autophagy/ Mitophagy SIRT3_active->Autophagy modulates Autophagy->Inhibition inhibits Proliferation Cell Proliferation & Migration Inhibition->Proliferation

Figure 1: Proposed signaling pathway of this compound in TNBC.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

TNBC cell lines (MDA-MB-231, MDA-MB-468) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of this compound, doxorubicin, or paclitaxel for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow start Seed TNBC cells in 96-well plate treatment Add varying concentrations of test compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan crystal formation mtt_addition->formazan_formation solubilization Dissolve crystals (e.g., with DMSO) formazan_formation->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Figure 2: Workflow for the in vitro cell proliferation (MTT) assay.

In Vivo Xenograft Model

Female athymic nude mice (4-6 weeks old) were subcutaneously injected with MDA-MB-231 human breast cancer cells. When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The treatment group received intraperitoneal or oral administration of this compound (e.g., 50 mg/kg) daily or on a specified schedule. The control group received a vehicle solution. Tumor volume was measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2. At the end of the study, the tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the average tumor volume or weight in the treatment group to the control group.

Conclusion

The SIRT3 activator this compound demonstrates a potent and specific anti-tumor activity in preclinical models of triple-negative breast cancer. Its unique mechanism of action, involving the modulation of autophagy, distinguishes it from traditional cytotoxic agents. While direct comparisons of efficacy with standard-of-care drugs are complex due to variations in experimental setups, the initial data for this compound are highly encouraging. Further investigation is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with existing cancer therapies. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.

References

Unraveling the Mechanism of Action of ADTL-SA1215: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, ADTL-SA1215 has emerged as a promising first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a key mitochondrial deacetylase. Its proposed mechanism of action involves the modulation of autophagy, a cellular self-degradation process, particularly in the context of triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat subtype of breast cancer. This guide provides a comprehensive cross-validation of this compound's mechanism of action by comparing its performance with other SIRT3 activators and autophagy modulators, supported by experimental data.

Comparative Analysis of SIRT3 Activators

The primary mechanism of this compound is the activation of SIRT3. To objectively assess its efficacy, we compare it with other known SIRT3 activators: Honokiol, SKLB-11A, and the 1,4-dihydropyridine derivative, compound 31.

CompoundTarget SpecificityEC50 for SIRT3 ActivationFold Activation of SIRT3Cell LineKey FindingsReference
This compound Specific for SIRT3Not explicitly stated~2.5-foldMDA-MB-231 (TNBC)Induces autophagy-dependent cell death and inhibits migration.--INVALID-LINK--
Honokiol SIRT3 activatorNot explicitly stated~2-fold increase in expressionCardiomyocytes, various cancer cellsProtects against doxorubicin-induced cardiotoxicity, attenuates β-Amyloid.[1][2]
SKLB-11A Selective allosteric activator of SIRT321.95 µMNot explicitly statedH9c2 (cardiomyocytes)Binds to a unique allosteric site, induces protective autophagy.[3][4]
Compound 31 Specific for SIRT3~100-200 µM>4-foldMDA-MB-231 (TNBC)Decreases viability and colony formation in cancer cells.[5]

Key Insights:

  • This compound demonstrates specific activation of SIRT3, leading to anti-cancer effects in a TNBC cell line.

  • While other SIRT3 activators exist, their development and application in the context of TNBC are at various stages.

  • Compound 31 shows a higher fold activation of SIRT3 compared to this compound, although at a higher concentration.

  • SKLB-11A presents a novel allosteric activation mechanism, which could offer a different therapeutic window.

Comparative Analysis of Autophagy Modulators

This compound's downstream effect is the modulation of autophagy. Here, we compare its impact with well-characterized autophagy modulators, Chloroquine (an inhibitor) and Rapamycin (an inducer), in TNBC cells.

CompoundMechanism of ActionEffect on Autophagic FluxEffect on Cell Viability (TNBC)Key FindingsReference
This compound Induces autophagy via SIRT3 activationIncreases autophagic fluxDecreasesPromotes autophagic cell death.--INVALID-LINK--
Chloroquine Inhibits autophagosome-lysosome fusionBlocks autophagic fluxDecreases (synergizes with other agents)Sensitizes TNBC cells to chemotherapy and targeted therapies.[6][7][8][9]
Rapamycin Induces autophagy by inhibiting mTORIncreases autophagic fluxDecreases (context-dependent)Induces autophagy which can have both pro-survival and pro-death effects.[10][11][12]

Key Insights:

  • This compound leverages the induction of autophagy to trigger cell death in TNBC, a mechanism distinct from autophagy inhibitors.

  • Chloroquine's ability to block the final stage of autophagy leads to the accumulation of autophagosomes and enhances the efficacy of other cancer drugs.

  • Rapamycin, a general autophagy inducer, highlights the context-dependent role of autophagy in cancer, which can either promote survival or cell death.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms and experimental procedures discussed, the following diagrams are provided.

ADTL_SA1215_Mechanism_of_Action cluster_drug Drug cluster_cellular_target Cellular Target cluster_downstream_process Downstream Process cluster_cellular_outcome Cellular Outcome This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates Autophagy Autophagy SIRT3->Autophagy induces Cell Death Cell Death Autophagy->Cell Death Inhibition of Migration Inhibition of Migration Autophagy->Inhibition of Migration

Caption: Mechanism of action of this compound in TNBC.

SIRT3_Activity_Assay_Workflow Recombinant SIRT3 Recombinant SIRT3 Incubation Incubation Recombinant SIRT3->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation NAD+ NAD+ NAD+->Incubation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: General workflow for a SIRT3 enzymatic activity assay.

Autophagy_Flux_Assay_Workflow TNBC Cells (e.g., MDA-MB-231) TNBC Cells (e.g., MDA-MB-231) Treatment with Test Compound Treatment with Test Compound TNBC Cells (e.g., MDA-MB-231)->Treatment with Test Compound +/- Autophagy Inhibitor (e.g., Chloroquine) +/- Autophagy Inhibitor (e.g., Chloroquine) Treatment with Test Compound-> +/- Autophagy Inhibitor (e.g., Chloroquine) Cell Lysis Cell Lysis +/- Autophagy Inhibitor (e.g., Chloroquine)->Cell Lysis Western Blot for LC3-II and p62 Western Blot for LC3-II and p62 Cell Lysis->Western Blot for LC3-II and p62 Quantification and Analysis Quantification and Analysis Western Blot for LC3-II and p62->Quantification and Analysis

Caption: Workflow for assessing autophagic flux via Western Blot.

Experimental Protocols

SIRT3 Activity Assay (Fluorometric)

This assay quantifies the deacetylase activity of SIRT3 in the presence of a test compound.

  • Reagents and Materials: Recombinant human SIRT3 enzyme, a fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue), NAD+, assay buffer, and a test compound (e.g., this compound).

  • Procedure: a. Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate. b. Add the test compound at various concentrations to the reaction mixture. c. Initiate the reaction by adding recombinant SIRT3 enzyme. d. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate. f. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The fold activation is calculated by comparing the fluorescence signal in the presence of the test compound to the signal of the vehicle control. The EC50 value is determined by plotting the fold activation against the compound concentration.

Autophagy Flux Assay (Western Blot)

This method measures the rate of autophagy by analyzing the levels of autophagy-related proteins.

  • Cell Culture and Treatment: a. Plate TNBC cells (e.g., MDA-MB-231) and allow them to adhere overnight. b. Treat the cells with the test compound (e.g., this compound) for a specific duration. c. In parallel, treat a set of cells with the test compound in combination with an autophagy inhibitor (e.g., Chloroquine) for the last few hours of the treatment period.

  • Protein Extraction and Quantification: a. Lyse the cells and extract total protein. b. Determine the protein concentration of each sample.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against LC3 and p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin). c. Incubate with the appropriate secondary antibodies. d. Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with the test compound alone and those treated with the compound plus an autophagy inhibitor. An increase in this difference indicates an induction of autophagic flux. The degradation of p62 is another indicator of functional autophagy.

Conclusion

The cross-validation of this compound's mechanism of action confirms its role as a specific SIRT3 activator that induces autophagy-mediated cell death in triple-negative breast cancer cells. When compared to other SIRT3 activators, this compound demonstrates a potent and specific profile. Its pro-autophagic cell death mechanism distinguishes it from autophagy inhibitors, which function by blocking the final stages of the process. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of targeting the SIRT3-autophagy axis in cancer. The continued investigation of this compound and similar compounds holds significant promise for the development of novel and effective treatments for TNBC and potentially other malignancies.

References

A head-to-head comparison of ADTL-SA1215 with known autophagy modulators.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel SIRT3 activator, ADTL-SA1215, with established autophagy modulators. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a tool for autophagy research and as a potential therapeutic agent.

Introduction to this compound and Autophagy Modulation

This compound is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a NAD+-dependent deacetylase primarily localized in the mitochondria. Emerging evidence has implicated SIRT3 as a positive regulator of autophagy, a highly conserved lysosomal degradation process critical for cellular homeostasis. By activating SIRT3, this compound has been shown to modulate autophagy, particularly in the context of triple-negative breast cancer (TNBC).

Autophagy modulation is a significant area of interest in drug discovery, with the potential to impact various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Autophagy can be modulated by various small molecules that either induce or inhibit the process. This guide compares the activity of this compound with well-characterized autophagy modulators:

  • Autophagy Inducers (Activators):

    • Rapamycin: An allosteric inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy.

    • Torin 1: An ATP-competitive mTOR inhibitor, leading to a more complete inhibition of mTOR signaling and robust autophagy induction.

  • Autophagy Inhibitors:

    • Chloroquine (CQ): A lysosomotropic agent that raises the pH of lysosomes, thereby inhibiting the fusion of autophagosomes with lysosomes and the degradation of autophagic cargo.

    • Bafilomycin A1 (Baf A1): A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is essential for lysosomal acidification. This action also blocks autophagosome-lysosome fusion.

Quantitative Comparison of Autophagy Modulation

The following table summarizes the quantitative effects of this compound and other autophagy modulators on key autophagy markers, Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1), in the human triple-negative breast cancer cell line, MDA-MB-231. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. Conversely, an accumulation of both LC3-II and p62 is characteristic of late-stage autophagy inhibition.

CompoundTarget/MechanismCell LineConcentrationEffect on LC3-IIEffect on p62Reference
This compound SIRT3 ActivatorMDA-MB-2315 µMNot specified in abstractNot specified in abstractZhang J, et al. J Med Chem. 2021
Rapamycin mTORC1 InhibitorMDA-MB-231200 nMIncreaseDecrease[1]
Torin 1 mTORC1/2 InhibitorMCF-7Not SpecifiedIncreaseDecrease
Chloroquine Lysosomal pH NeutralizerMDA-MB-23130 µM~2.5-fold increaseIncrease[2][3]
Bafilomycin A1 V-ATPase InhibitorMDA-MB-231100 nMTime-dependent accumulationAccumulation[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Autophagy_Signaling_Pathway cluster_mTOR_Inhibition mTOR-dependent Autophagy Induction cluster_SIRT3_Activation SIRT3-mediated Autophagy cluster_Lysosomal_Inhibition Late-Stage Autophagy Inhibition Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits Torin 1 Torin 1 Torin 1->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Autophagosome Formation Autophagosome Formation ULK1 Complex->Autophagosome Formation initiates Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion Autophagosome Formation->Autophagosome-Lysosome Fusion This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates Mitochondrial Proteins Mitochondrial Proteins SIRT3->Mitochondrial Proteins deacetylates Mitophagy Mitophagy Mitochondrial Proteins->Mitophagy induces Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome raises pH Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->Lysosome inhibits V-ATPase Lysosome->Autophagosome-Lysosome Fusion Autophagic Degradation Autophagic Degradation Autophagosome-Lysosome Fusion->Autophagic Degradation

Caption: Simplified signaling pathways of autophagy modulators.

Experimental_Workflow Cell Culture (MDA-MB-231) Cell Culture (MDA-MB-231) Treatment with Autophagy Modulator Treatment with Autophagy Modulator Cell Culture (MDA-MB-231)->Treatment with Autophagy Modulator Cell Lysis Cell Lysis Treatment with Autophagy Modulator->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Primary Antibody Incubation (anti-LC3, anti-p62) Primary Antibody Incubation (anti-LC3, anti-p62) Western Blot->Primary Antibody Incubation (anti-LC3, anti-p62) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (anti-LC3, anti-p62)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Densitometry Analysis Densitometry Analysis Chemiluminescent Detection->Densitometry Analysis

Caption: General experimental workflow for Western blot analysis of autophagy markers.

Logical_Relationship cluster_inducers Autophagy Inducers cluster_inhibitors Autophagy Inhibitors This compound This compound Autophagy Autophagy This compound->Autophagy induces Rapamycin Rapamycin Rapamycin->Autophagy induces Torin 1 Torin 1 Torin 1->Autophagy induces Chloroquine Chloroquine Bafilomycin A1 Bafilomycin A1 Autophagy->Chloroquine inhibited by Autophagy->Bafilomycin A1 inhibited by

Caption: Logical relationship of this compound and known modulators to the process of autophagy.

Experimental Protocols

The following are generalized protocols for key experiments used to assess autophagy modulation. Researchers should optimize these protocols for their specific experimental conditions.

LC3 Turnover Assay by Western Blot

This assay is a standard method to measure autophagic flux by analyzing the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Bafilomycin A1 (100 nM) or Chloroquine (50 µM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B (1:1000), anti-p62 (1:1000), anti-β-actin (1:5000)

  • HRP-conjugated secondary antibody (1:5000)

  • Chemiluminescence substrate

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the test compound at the desired concentrations for the desired time. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (Bafilomycin A1 or Chloroquine) to a subset of the wells.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

  • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using a chemiluminescence detection system.

  • Perform densitometric analysis to quantify the LC3-II/β-actin and p62/β-actin ratios. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

p62 Degradation Assay

This assay measures the degradation of p62, a selective autophagy substrate, as an indicator of autophagic activity.

Procedure: The procedure is identical to the LC3 Turnover Assay, with a focus on quantifying the levels of p62. A decrease in p62 levels upon treatment with an autophagy inducer is indicative of increased autophagic flux.

Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

This fluorescence-based assay provides a more dynamic and quantitative measure of autophagic flux in living cells.

Materials:

  • MDA-MB-231 cells stably expressing the mCherry-GFP-LC3 reporter plasmid.

  • Complete cell culture medium.

  • Test compound.

  • Fluorescence microscope or flow cytometer.

Principle: The mCherry-GFP-LC3 reporter fluoresces yellow (merged mCherry and GFP signals) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion of the autophagosome with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta (autolysosomes). An increase in the ratio of red to yellow puncta indicates increased autophagic flux.

Procedure (Microscopy):

  • Seed MDA-MB-231-mCherry-GFP-LC3 cells on glass-bottom dishes.

  • Treat cells with the test compound.

  • Acquire images using a fluorescence microscope with appropriate filters for GFP and mCherry.

  • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

Procedure (Flow Cytometry):

  • Treat MDA-MB-231-mCherry-GFP-LC3 cells in suspension or detach adherent cells.

  • Analyze the cells on a flow cytometer capable of detecting GFP and mCherry fluorescence.

  • Quantify the shift in the mCherry/GFP fluorescence ratio as a measure of autophagic flux.

Conclusion

This compound represents a novel tool for the investigation of SIRT3-mediated autophagy. Its distinct mechanism of action as a SIRT3 activator sets it apart from the canonical mTOR-dependent autophagy inducers like Rapamycin and Torin 1. The provided data and protocols offer a framework for researchers to directly compare the efficacy and characteristics of this compound with established autophagy modulators. Further investigation into the specific quantitative effects of this compound on autophagic flux will be crucial for a complete head-to-head comparison and for elucidating its full potential in autophagy research and therapeutic development.

References

Evaluating the Therapeutic Potential of ADTL-SA1215 Against Other Cancer Therapies for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of ADTL-SA1215, a novel therapeutic agent, in comparison to established and emerging therapies for triple-negative breast cancer (TNBC). By presenting key preclinical data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to facilitate an objective assessment of this compound's therapeutic potential for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Current TNBC Therapies

Triple-negative breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, remains a significant clinical challenge due to its aggressive nature and limited targeted treatment options.[1] Standard-of-care for TNBC primarily involves chemotherapy, including taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin).[2] More recent therapeutic strategies include PARP inhibitors for patients with BRCA mutations (e.g., olaparib), immunotherapy targeting the PD-1/PD-L1 axis (e.g., pembrolizumab), and antibody-drug conjugates (ADCs) like sacituzumab govitecan.[1][3][4][5]

This compound is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a mitochondrial deacetylase.[6] Its therapeutic rationale in TNBC is based on the modulation of autophagy, a cellular self-degradation process that can be exploited to induce cancer cell death.[6] This guide will compare the preclinical efficacy of this compound with that of key conventional and targeted therapies for TNBC.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of standard-of-care and novel therapies for TNBC. It is important to note that the data for comparator drugs have been compiled from various studies and direct head-to-head experimental comparisons with this compound are not yet available. Experimental conditions across different studies may vary.

Table 1: In Vitro Cytotoxicity in TNBC Cell Lines
CompoundCell LineIC50 (µM)Experimental ConditionsReference
This compound MDA-MB-231 2.19 72h incubation [6]
PaclitaxelMDA-MB-2311.8972D monolayer culture[7]
PaclitaxelMDA-MB-231~0.01 (10 nM)72h incubation[8]
DoxorubicinMDA-MB-231Not specifiedNot specified[2][9][10]
Sacituzumab GovitecanMDA-MB-468Not specified72h incubation[3]
OlaparibTNBC Cell LinesVaried2D-clonogenic survival assays[4]
Table 2: In Vivo Efficacy in TNBC Xenograft Models
CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound MDA-MB-231 Not specified in abstract Significant [6]
PaclitaxelMDA-MB-231Not specifiedSignificant reduction in tumor volume[11]
DoxorubicinPatient-Derived XenograftsNot specified2% to 52%[12]
DoxorubicinMDA-MB-231Not specifiedImproved with venetoclax combination[9]
Sacituzumab GovitecanXenograftsTwice-weekly, 3 weeks (IV)Significant[13]
OlaparibBRCA-mutant PDXNot specified87% (sensitive model)[14]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by specifically activating SIRT3. This activation leads to the modulation of autophagy and mitophagy, ultimately resulting in cell death in TNBC cells.[6]

ADTL-SA1215_Signaling_Pathway cluster_extracellular Extracellular cluster_cell TNBC Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound SIRT3_inactive Inactive SIRT3 This compound->SIRT3_inactive Enters cell SIRT3_active Active SIRT3 SIRT3_inactive->SIRT3_active Activation Autophagy_Mitophagy Autophagy/ Mitophagy SIRT3_active->Autophagy_Mitophagy Modulates Cell_Death Cell Death Autophagy_Mitophagy->Cell_Death

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay (Example: MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed TNBC cells (e.g., MDA-MB-231) in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of test compound seed_cells->treat_cells incubate Incubate for a specified duration (e.g., 72 hours) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for In Vitro Cell Viability Assay

Protocol:

  • Cell Seeding: TNBC cells (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, paclitaxel) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model

This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow start Start implant_cells Implant TNBC cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat_animals Administer test compound or vehicle according to the dosing regimen randomize->treat_animals monitor_tumor Measure tumor volume and body weight regularly treat_animals->monitor_tumor endpoint Continue treatment until a predefined endpoint is reached monitor_tumor->endpoint analyze_data Analyze tumor growth inhibition (TGI) and other relevant parameters endpoint->analyze_data end End analyze_data->end

Workflow for In Vivo Xenograft Model Study

Protocol:

  • Cell Implantation: A suspension of TNBC cells (e.g., MDA-MB-231) is injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Group Allocation: Mice are randomized into different treatment groups, including a vehicle control group.

  • Drug Administration: The test compound is administered according to a specific dosing schedule and route (e.g., oral, intravenous).

  • Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Autophagy Assessment (Western Blot for LC3-II)

This protocol is used to detect changes in the levels of autophagy markers, such as the conversion of LC3-I to LC3-II, which indicates autophagosome formation.

Protocol:

  • Cell Lysis: TNBC cells, following treatment with the test compound, are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LC3, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The ratio of LC3-II to a loading control (e.g., β-actin) is quantified to assess the level of autophagy.

Discussion and Future Directions

The preclinical data presented suggest that this compound holds promise as a novel therapeutic agent for TNBC by activating SIRT3 and modulating autophagy. Its in vitro cytotoxicity in the MDA-MB-231 cell line is within a therapeutically relevant range, and it demonstrates significant anti-tumor activity in vivo.

A direct comparison with standard-of-care therapies is challenging due to the lack of head-to-head studies. However, the initial data for this compound warrants further investigation. Future studies should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo experiments that directly compare this compound with standard TNBC therapies like paclitaxel, doxorubicin, and sacituzumab govitecan under identical conditions.

  • Combination Therapies: Evaluating the potential synergistic effects of this compound in combination with existing chemotherapies or targeted agents.

  • Biomarker Identification: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a favorable therapeutic window.

References

Independent Verification of Published Results on ADTL-SA1215: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no publicly accessible data or research pertaining to a compound designated "ADTL-SA1215." This suggests that this compound may be an internal research code for a compound that has not yet been disclosed in published studies, a novel agent pending publication, or a designation that is not widely recognized in the scientific community.

Consequently, a direct comparison of this compound's performance with alternative therapies, supported by experimental data, cannot be conducted at this time. This guide will, therefore, outline a hypothetical framework for such a comparison, providing templates for data presentation and experimental workflows that could be utilized should information on this compound become available.

Hypothetical Comparative Data Summary

In the absence of specific data for this compound, the following table illustrates how its potential therapeutic effects could be compared against established alternatives in a preclinical cancer model. This table is for illustrative purposes only and does not contain real experimental data.

Compound In Vitro IC50 (nM) in Cancer Cell Line X In Vivo Tumor Growth Inhibition (%) Mechanism of Action
This compound Data Not AvailableData Not AvailableData Not Available
Alternative 1 15.2 ± 2.165% at 10 mg/kgBinds to Target Y
Alternative 2 8.9 ± 1.578% at 5 mg/kgInhibits Kinase Z
Control > 10,0000%Vehicle

Methodology for Key Experiments

Should data for this compound emerge, the following experimental protocols would be essential for a thorough comparative analysis:

1. In Vitro Cytotoxicity Assay:

  • Cell Lines: A panel of relevant cancer cell lines.

  • Method: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds (this compound and alternatives) for 72 hours. Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

2. In Vivo Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound, alternative drugs, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: Tumor volume is measured regularly. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using DOT language, illustrate the conceptual workflows and signaling pathways that would be relevant for evaluating a novel therapeutic agent like this compound.

cluster_0 Preclinical Evaluation Workflow In Vitro Screening In Vitro Screening In Vivo Efficacy In Vivo Efficacy In Vitro Screening->In Vivo Efficacy Promising Activity Toxicity Assessment Toxicity Assessment In Vivo Efficacy->Toxicity Assessment Significant Inhibition Pharmacokinetics Pharmacokinetics Toxicity Assessment->Pharmacokinetics Acceptable Safety Profile Lead Candidate Lead Candidate Pharmacokinetics->Lead Candidate Favorable ADME

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic candidate.

cluster_1 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase A Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

Safety Operating Guide

Essential Safety and Logistical Information for Handling ADTL-SA1215

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with ADTL-SA1215 (CAS No. 782387-91-1), a first-in-class specific small-molecule activator of SIRT3, adherence to strict safety protocols is paramount.[1] This guide provides essential information on personal protective equipment (PPE), handling, storage, and disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE includes:

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust.[2]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the compound.[2]
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodAvoids inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Handling:

  • Avoid Contact: Take necessary precautions to avoid inhalation, and contact with skin and eyes.[2]

  • Engineering Controls: Handle the compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Storage:

Proper storage of this compound is crucial to maintain its stability and efficacy.

FormStorage TemperatureDuration
Powder-20°C3 years
Stock Solution-80°C6 months
-20°C1 month

To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[1] The compound is shipped at room temperature in the continental US, but this may vary for other locations.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. As a general guideline:

  • Collect Waste: Collect waste material in a clearly labeled, sealed, and appropriate container.

  • Segregate: Do not mix with other waste streams unless explicitly permitted.

  • Arrange for Pickup: Contact your EHS department to arrange for the pickup and disposal of the chemical waste.

Experimental Protocol: Preparation of a Suspended Solution

This protocol provides a method for preparing a 1.25 mg/mL suspended solution of this compound suitable for oral and intraperitoneal injection.[1]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline

Procedure:

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

Workflow for Safe Handling of this compound

A Preparation (Don PPE) B Handling (Under Fume Hood) A->B C Experimentation B->C D Storage (Correct Temperature) C->D Unused Material E Decontamination (Clean Work Area) C->E D->B Future Use F Waste Disposal (Follow EHS Guidelines) E->F G Doffing PPE F->G

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。